Product packaging for 5-(3-Aminophenyl)-2-chlorophenol(Cat. No.:CAS No. 1261897-10-2)

5-(3-Aminophenyl)-2-chlorophenol

Cat. No.: B6380641
CAS No.: 1261897-10-2
M. Wt: 219.66 g/mol
InChI Key: WMZXLBTZSQGRRU-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-chlorophenol is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 219.0450916 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO B6380641 5-(3-Aminophenyl)-2-chlorophenol CAS No. 1261897-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-aminophenyl)-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXLBTZSQGRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685833
Record name 3'-Amino-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-10-2
Record name 3'-Amino-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-(3-Aminophenyl)-2-chlorophenol (CAS: 6358-06-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Aminophenyl)-2-chlorophenol is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its unique trifunctional structure, featuring amino, chloro, and hydroxyl groups on a benzene ring, makes it a valuable building block in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety, and its application as a key starting material in the development of therapeutic agents.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. It is important to handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6358-06-1[1][2]
Molecular Formula C₆H₆ClNO[1][2]
Molecular Weight 143.57 g/mol [1][2]
Appearance Grey to white powder/solid[2]
Melting Point 160 °C (320 °F)[3]
Boiling Point 185.5 °C (rough estimate)[2]
Solubility Soluble in DMSO and Methanol[2]
Synonyms 2-Chloro-5-aminophenol, 3-Amino-6-chlorophenol, 3-Hydroxy-4-chloroaniline[1][4]

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary MeasuresReference(s)
Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth.[1]
Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling.[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection/face protection.[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reduction of 2-chloro-5-nitrophenol.

Experimental Protocol: Reduction of 2-Chloro-5-nitrophenol

This protocol is based on a widely cited synthetic method.[2][5]

Materials:

  • 2-Chloro-5-nitrophenol

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-Chloro-5-nitrophenol (e.g., 20.0 g, 115.2 mmol) in a 1:1 mixture of ethanol and water (e.g., 150 mL of each).

  • To this solution, add iron powder (e.g., 32.2 g, 576.2 mmol) and ammonium chloride (e.g., 32.1 g, 599.3 mmol).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove insoluble materials.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate (9:1) eluent to yield 5-amino-2-chlorophenol as a white solid (typical yield: ~96%).[2][5]

Synthesis Workflow

G Synthesis of this compound start 2-Chloro-5-nitrophenol reagents Iron Powder Ammonium Chloride Ethanol/Water start->reagents Add reaction Reflux for 2 hours reagents->reaction workup Cool, Filter, Concentrate reaction->workup purification Flash Column Chromatography (Hexane/Ethyl Acetate) workup->purification product This compound purification->product

A flowchart illustrating the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of biologically active molecules, particularly in the fields of antimalarial and antiretroviral drug discovery.

Synthesis of Antimalarial 4(1H)-Quinolones

This compound is a key precursor for a class of 4(1H)-quinolones that have demonstrated potent antimalarial activity.

The following is a representative protocol for the synthesis of a 4(1H)-quinolone from this compound.

Step 1: N-Acylation

  • React this compound with an appropriate acylating agent (e.g., acetic anhydride) to form the corresponding acetamide.

Step 2: Alkylation

  • Alkylate the acetamide intermediate with a suitable alkyl halide to introduce a desired side chain.

Step 3: Conrad-Limpach Quinolone Synthesis

  • The alkylated intermediate is then subjected to a Conrad-Limpach reaction sequence to construct the 4(1H)-quinolone core. This typically involves condensation with a β-ketoester followed by thermal cyclization.

G Synthesis of Antimalarial 4(1H)-Quinolones start This compound acylation N-Acylation start->acylation alkylation Alkylation acylation->alkylation quinolone_synthesis Conrad-Limpach Quinolone Synthesis alkylation->quinolone_synthesis product Antimalarial 4(1H)-Quinolone Analog quinolone_synthesis->product

A generalized workflow for the synthesis of antimalarial quinolones.
Synthesis of Anti-HIV Agents

G Proposed Synthesis of Pyrimidinylphenylamine Anti-HIV Agents start1 This compound coupling Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start1->coupling start2 Substituted 2-Chloropyrimidine start2->coupling product Pyrimidinylphenylamine Anti-HIV Agent coupling->product G Proposed Cytotoxicity Pathway of this compound compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis lipid_peroxidation->apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

References

5-(3-Aminophenyl)-2-chlorophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for the compound 5-(3-Aminophenyl)-2-chlorophenol. The information herein is derived from systematic chemical nomenclature to define its molecular formula and corresponding molecular weight.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined based on its chemical structure. The structure consists of a 2-chlorophenol core substituted with a 3-aminophenyl group at the 5-position. This arrangement dictates the elemental composition and, consequently, the molecular weight.

The molecular formula was derived by summing the constituent atoms: 12 Carbon atoms, 10 Hydrogen atoms, 1 Chlorine atom, 1 Nitrogen atom, and 1 Oxygen atom. The molecular weight is calculated from this formula using standard atomic weights.

ParameterValue
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol

Note: Data is calculated based on the chemical structure derived from the IUPAC name.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its core molecular properties.

G A This compound B Structural Analysis (Elemental Composition) A->B Leads to C Molecular Formula: C₁₂H₁₀ClNO B->C Determines D Molecular Weight: 219.67 g/mol C->D Calculates to

Caption: Derivation of molecular properties from the chemical name.

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-chloro-5-aminophenol from 2-chloro-5-nitrophenol, a crucial transformation for the synthesis of various pharmaceutical and chemical entities. The primary method involves the reduction of the nitro group, for which several effective protocols have been established. This document details the most common and efficient methods, including reduction with iron powder and catalytic hydrogenation, providing quantitative data, detailed experimental protocols, and process visualizations.

Core Synthesis Pathway: Reduction of a Nitroarene

The fundamental chemical transformation in the synthesis of 2-chloro-5-aminophenol from 2-chloro-5-nitrophenol is the reduction of the aromatic nitro group to an amino group. This reaction is a cornerstone of organic synthesis, particularly in the preparation of aniline derivatives.

The overall transformation is depicted below:

Synthesis_Pathway 2-chloro-5-nitrophenol 2-chloro-5-nitrophenol 2-chloro-5-aminophenol 2-chloro-5-aminophenol 2-chloro-5-nitrophenol->2-chloro-5-aminophenol Reduction [H]

Caption: General synthesis pathway for 2-chloro-5-aminophenol.

Comparative Data of Synthesis Protocols

Two prevalent methods for the reduction of 2-chloro-5-nitrophenol are the use of iron powder in an acidic or neutral medium and catalytic hydrogenation. The choice of method often depends on factors such as scale, available equipment, and desired purity. The following tables summarize the quantitative data for these protocols.

Table 1: Reduction using Iron Powder

ParameterValueReference
Reactants
2-chloro-5-nitrophenol20.0 g (115.2 mmol)[1][2]
Iron Powder32.2 g (576.2 mmol)[1][2]
Ammonium Chloride32.1 g (599.3 mmol)[1][2]
Solvent
Ethanol150 mL[1][2]
Water150 mL[1][2]
Reaction Conditions
TemperatureReflux[1][2]
Reaction Time2 hours[1][2]
Product Yield 15.85 g (96%)[1][2]

Table 2: Catalytic Hydrogenation

ParameterValueReference
Reactants
2-chloro-5-nitrophenol25 g (0.14 mol)[1]
Catalyst5% Pt/C (250 mg)[1]
Solvent
Ethyl Acetate150 mL[1]
Reaction Conditions
Hydrogen Pressure30 psi[1]
Reaction Time4 hours[1]
Product Yield 19.8 g (98%)[1]

Experimental Protocols

Below are the detailed experimental methodologies for the two primary synthesis routes.

Protocol 1: Reduction with Iron Powder and Ammonium Chloride

This method is a classic and cost-effective approach for the reduction of aromatic nitro compounds.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 20.0 g (115.2 mmol) of 2-chloro-5-nitrophenol in a mixture of 150 mL of ethanol and 150 mL of water.[1][2]

  • To this solution, add 32.2 g (576.2 mmol) of iron powder followed by 32.1 g (599.3 mmol) of ammonium chloride.[1][2]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[1][2]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the insoluble iron residues.

  • Concentrate the filtrate to dryness under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography using a hexane/ethyl acetate (9:1) eluent system to yield 2-chloro-5-aminophenol as a white solid.[1][2]

Protocol 2: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)

Catalytic hydrogenation is a clean and efficient method that often provides high yields and purity.

Procedure:

  • In a hydrogenation vessel, prepare a solution of 25 g (0.14 mol) of 2-chloro-5-nitrophenol in 150 mL of ethyl acetate.[1]

  • Add 250 mg of 5% Platinum on Carbon (Pt/C) catalyst to the solution.[1]

  • Seal the vessel and shake it under a hydrogen atmosphere at a pressure of 30 psi for 4 hours.[1]

  • After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the residue thoroughly with hot ethyl acetate.[1]

  • The filtrate can be treated with activated charcoal to remove colored impurities and then re-filtered.[1]

  • Evaporate the ethyl acetate from the filtrate to obtain the solid 2-chloro-5-aminophenol.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-chloro-5-aminophenol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve Dissolve 2-chloro-5-nitrophenol in solvent Start->Dissolve Add_Reagents Add reducing agent (e.g., Fe/NH4Cl or Pt/C, H2) Dissolve->Add_Reagents React Heat or pressurize and stir for specified time Add_Reagents->React Filter_Catalyst Filter to remove solid catalyst/reagents React->Filter_Catalyst Concentrate Concentrate filtrate under reduced pressure Filter_Catalyst->Concentrate Chromatography Column Chromatography or Recrystallization Concentrate->Chromatography Dry Dry the purified product Chromatography->Dry Final_Product 2-chloro-5-aminophenol Dry->Final_Product

Caption: General experimental workflow for synthesis and purification.

Other Potential Synthetic Routes

While iron powder and catalytic hydrogenation are the most prominently documented methods, other reducing agents are known to be effective for the reduction of aromatic nitro compounds and could be adapted for this specific synthesis. These include:

  • Stannous Chloride (SnCl₂): Often used in acidic alcoholic solutions, SnCl₂ is a reliable reagent for nitro group reduction.[3][4] The workup typically involves basification to precipitate tin salts.

  • Sodium Hydrosulfite (Na₂S₂O₄): This reagent is effective in aqueous or aqueous-alcoholic media and offers a milder alternative to some metal-acid systems.[5][6]

The selection of a specific method will depend on the desired scale of the reaction, cost considerations, and the available laboratory infrastructure. For drug development and pharmaceutical applications, the high purity and cleaner reaction profile of catalytic hydrogenation are often favored.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-(3-Aminophenyl)-2-chlorophenol

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of this compound. It includes predicted characteristic absorption bands, detailed experimental protocols for sample preparation and analysis, and a logical workflow for the spectroscopic process.

Introduction to FT-IR Analysis of this compound

This compound is a chemical compound of interest in various research and development sectors, including pharmaceuticals. Its molecular structure comprises a substituted phenol ring with chloro, amino, and phenyl groups, each contributing to a unique infrared absorption spectrum. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The resulting spectrum is a molecular fingerprint, providing valuable information for structural elucidation and quality control.

Predicted FT-IR Spectral Data

Wavenumber Range (cm⁻¹)Functional GroupVibration TypePredicted Intensity
3400 - 3200O-H (Phenol), N-H (Amine)StretchingStrong, Broad
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
1620 - 1580C=C (Aromatic)StretchingMedium
1550 - 1450N-H (Amine)BendingMedium
1400 - 1300C-N (Aromatic Amine)StretchingMedium to Strong
1300 - 1200C-O (Phenol)StretchingStrong
1100 - 1000C-Cl (Aromatic)StretchingMedium to Strong
900 - 675C-H (Aromatic)Out-of-plane BendingStrong

Note: The exact positions and intensities of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Experimental Protocols for FT-IR Analysis

Accurate and reproducible FT-IR spectra are highly dependent on the sample preparation technique. For a solid sample like this compound, several methods can be employed.

Potassium Bromide (KBr) Pellet Method[1][2]

This is a common technique for analyzing solid samples in transmission mode.

Methodology:

  • Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[1]

  • Mixing: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[1] KBr is used as a matrix because it is transparent to infrared radiation in the typical mid-IR region.[1][2]

  • Pellet Formation: Transfer the mixture to a pellet die and apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[1]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a blank KBr pellet should be collected to account for any atmospheric and instrumental variations.[2]

Thin Solid Film Method[3]

This method is suitable for compounds that are soluble in a volatile solvent.

Methodology:

  • Dissolution: Dissolve a small amount (a few milligrams) of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone) in which the compound is soluble and which does not have interfering absorption bands.[3]

  • Film Deposition: Place a drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[3]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

  • Analysis: Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method[1][2]

ATR is a popular technique that requires minimal sample preparation.

Methodology:

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.[1]

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[1]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

  • Analysis: Collect the FT-IR spectrum. A background spectrum is typically run with the clean, empty ATR crystal before analyzing the sample.

Logical Workflow for FT-IR Analysis

The following diagram illustrates a generalized workflow for the FT-IR analysis of a solid sample.

FTIR_Workflow FT-IR Analysis Workflow for a Solid Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Solid Sample prep_choice Select Preparation Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Solid State film Thin Film Method prep_choice->film Soluble atr ATR Method prep_choice->atr Direct background Acquire Background Spectrum kbr->background film->background atr->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process peak_pick Identify Peak Frequencies process->peak_pick interpret Assign Functional Groups peak_pick->interpret report Generate Report interpret->report

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectral analysis of this compound is a crucial step in its characterization. By understanding the predicted absorption bands and employing appropriate sample preparation techniques, researchers can obtain high-quality spectra for structural verification and purity assessment. This guide provides the necessary theoretical and practical information for professionals in drug development and related scientific fields to effectively utilize FT-IR spectroscopy in their work.

References

IUPAC name and synonyms for 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-chlorophenol, a key chemical intermediate. The information presented herein is intended to support research, development, and manufacturing activities within the pharmaceutical and chemical industries.

Chemical Identity

The compound requested, "5-(3-Aminophenyl)-2-chlorophenol," is likely a misnomer for the more common and structurally related compound, 5-Amino-2-chlorophenol. This guide will focus on the latter, for which extensive scientific data is available.

  • IUPAC Name: 5-amino-2-chlorophenol[1]

  • CAS Number: 6358-06-1[1]

  • Molecular Formula: C₆H₆ClNO[1][2]

Synonyms

A variety of synonyms are used in literature and commercial listings for 5-Amino-2-chlorophenol[1][3]:

  • 2-Chloro-5-aminophenol

  • Phenol, 5-amino-2-chloro-

  • 3-Amino-6-chlorophenol

  • 4-Chloro-3-hydroxyaniline[1]

  • 3-Hydroxy-4-chloroaniline[4]

  • 5-amino-2-chloro-phenol[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Amino-2-chlorophenol.

PropertyValueSource
Molecular Weight 143.57 g/mol [1][2]
Appearance White to Gray to Brown powder/crystal[2]
Purity >98.0% (GC)[2]
Melting Point 160 °C[3]
Boiling Point 185.5°C (estimate)[3]
Density 1.2028 (estimate)[3]
pKa 8.55 ± 0.10 (Predicted)[3]
Solubility Soluble in DMSO, Methanol[4]

Applications in Research and Development

5-Amino-2-chlorophenol is a valuable building block in organic synthesis, particularly for the development of therapeutic agents and other specialized chemicals.

  • Pharmaceutical Intermediates: It is utilized in the synthesis of antimalarial quinolones and potent anti-HIV agents based on pyrimidinylphenylamine.[3][4]

  • Veterinary Medicine: This compound is a crucial intermediate in the production of Fluazuron, a veterinary drug used to control ticks and parasites in livestock.[5]

Experimental Protocols: Synthesis of 5-Amino-2-chlorophenol

Two common methods for the synthesis of 5-Amino-2-chlorophenol are detailed below.

Method 1: Reduction of 2-Chloro-5-nitrophenol with Iron Powder

This protocol describes the synthesis of 5-Amino-2-chlorophenol via the reduction of 2-Chloro-5-nitrophenol using iron powder and ammonium chloride.

Materials:

  • 2-Chloro-5-nitrophenol (20.0 g, 115.2 mmol)

  • Ethanol (150 mL)

  • Water (150 mL)

  • Iron powder (32.2 g, 576.2 mmol)

  • Ammonium chloride (32.1 g, 599.3 mmol)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-Chloro-5-nitrophenol in a solvent mixture of ethanol and water.

  • Sequentially add iron powder and ammonium chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove insoluble materials.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Purify the residue by flash column chromatography using a hexane/ethyl acetate (9:1) eluent to yield 5-amino-2-chlorophenol as a white solid (15.85 g, 96% yield).[6]

Method 2: Catalytic Hydrogenation of 2-Chloro-5-nitrophenol

This method employs catalytic hydrogenation for the reduction of the nitro group.

Materials:

  • 2-Chloro-5-nitrophenol (25 g, 0.14 mol)

  • Ethyl acetate (150 mL)

  • 5% Platinum on carbon (Pt/C) (250 mg)

  • Hydrogen gas

  • Celite™

  • Activated charcoal

Procedure:

  • Prepare a solution of 2-chloro-5-nitrophenol in ethyl acetate.

  • Add 5% Pt/C to the solution.

  • Shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours.

  • Filter the mixture through Celite™, and wash the residue with hot ethyl acetate.

  • Treat the filtrate with activated charcoal and re-filter.

  • Evaporate the ethyl acetate to obtain a solid product (19.8 g, 98% yield).[6]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflows described above.

G Synthesis of 5-Amino-2-chlorophenol via Iron Reduction cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A 2-Chloro-5-nitrophenol E Mix & Reflux (2 hours) A->E B Iron Powder B->E C Ammonium Chloride C->E D Ethanol/Water D->E F Cool & Filter E->F G Concentrate F->G H Column Chromatography G->H I 5-Amino-2-chlorophenol H->I

Caption: Workflow for the synthesis of 5-Amino-2-chlorophenol using iron reduction.

G Synthesis of 5-Amino-2-chlorophenol via Catalytic Hydrogenation cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A 2-Chloro-5-nitrophenol E Shake under H2 (4 hours) A->E B 5% Pt/C B->E C Ethyl Acetate C->E D Hydrogen (30 psi) D->E F Filter through Celite E->F G Treat with Charcoal & Filter F->G H Evaporate Solvent G->H I 5-Amino-2-chlorophenol H->I

Caption: Workflow for the synthesis of 5-Amino-2-chlorophenol via catalytic hydrogenation.

References

An In-depth Technical Guide to the Safe Handling of 5-Amino-2-Chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential hazards, safety precautions, and emergency procedures associated with 5-amino-2-chlorophenol (CAS No: 6358-06-1). The information is compiled to ensure the safe handling, storage, and use of this chemical in a laboratory and research setting.

Hazard Identification and Classification

5-Amino-2-chlorophenol is classified as a hazardous chemical.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if ingested or absorbed through the skin.[2] It is designated for transport as a toxic solid.[1]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation.[2][3]
Specific target organ toxicity — single exposure 3 H335: May cause respiratory irritation.[2][3]
Acute toxicity, oral (potential) 4 H302: Harmful if swallowed.[2]
Acute toxicity, dermal (potential) 4 H312: Harmful in contact with skin.[2]

| Acute toxicity, inhalation (potential) | 4 | H332: Harmful if inhaled.[2] |

Note: Acute toxicity warnings are based on a subset of notifications and should be considered potential hazards.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data for 5-Amino-2-Chlorophenol

Property Value
CAS Number 6358-06-1[1][2][4][5]
Molecular Formula C₆H₆ClNO[2][5]
Molecular Weight 143.57 g/mol [2][5]
Appearance White to Gray to Brown powder or crystal[4]

| Synonyms | 2-Chloro-5-aminophenol, 3-Amino-6-chlorophenol[2][5] |

Toxicological Profile

The toxicological properties of 5-amino-2-chlorophenol have not been fully investigated.[1] However, available data indicates specific target organ toxicity for the respiratory system upon single exposure.[1]

Table 3: Summary of Toxicological Information

Toxicological Endpoint Finding
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.[2]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]
Mutagenic Effects No information available.[1]
Reproductive Effects No information available.[1]
STOT - Single Exposure May cause respiratory system irritation.[1]

| STOT - Repeated Exposure | None known.[1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure safety.

4.1 Engineering Controls Effective engineering controls are the first line of defense.

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[3][6]

  • Safety Equipment: Ensure that eyewash stations and safety showers are located close to the workstation.[1]

4.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this chemical.

Table 4: Recommended Personal Protective Equipment

Protection Type Specification
Eye/Face Wear tightly fitting safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3][7]
Skin Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[1][3][7]

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or EN 149 approved respirator with a particulates filter (conforming to EN 143).[1] |

4.3 Handling Procedures The following workflow outlines the standard procedure for safely handling 5-amino-2-chlorophenol.

G prep 1. Prepare Work Area (Chemical Fume Hood) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handle 3. Handle Chemical (Weighing, Transfer) - Avoid dust formation - Use non-sparking tools ppe->handle store 4. Securely Close Container & Transfer to Storage handle->store clean 5. Clean Work Area & Decontaminate Equipment store->clean doff 6. Doff PPE & Wash Hands clean->doff G spill 1. Spill Occurs evacuate 2. Evacuate & Restrict Area Ensure Adequate Ventilation spill->evacuate ppe 3. Don Appropriate PPE (incl. Respiratory Protection) evacuate->ppe contain 4. Contain & Collect Spill - Use spark-proof tools - Avoid generating dust ppe->contain disposal 5. Place in Sealed Container for Hazardous Waste Disposal contain->disposal decon 6. Decontaminate Spill Area disposal->decon

References

The Pivotal Role of Chlorophenols as Intermediates in Modern Manufacturing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorophenols, a class of organic compounds characterized by a phenol ring substituted with one or more chlorine atoms, serve as critical building blocks in a wide array of industrial manufacturing processes. Their unique chemical reactivity makes them indispensable intermediates in the synthesis of numerous commercially significant products, ranging from crop-protecting herbicides and essential disinfectants to vital pharmaceuticals and wood preservatives. This technical guide provides an in-depth exploration of the role of chlorophenols in these key manufacturing sectors, detailing the synthetic pathways, experimental protocols, and quantitative data associated with their use.

Chlorophenols as Precursors in Herbicide Synthesis

Chlorophenols are foundational to the production of several widely used herbicides, particularly those in the phenoxyacetic acid class.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a selective herbicide used to control broadleaf weeds. Its synthesis prominently features 2,4-dichlorophenol as a key intermediate.[1][2] The manufacturing process typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid in an alkaline medium.[3][4]

Quantitative Data for 2,4-D Synthesis

Intermediate/ProductStarting Material(s)Typical YieldTypical PurityReference(s)
2,4-DichlorophenolPhenol, Chlorine>95%>98%[5]
2,4-Dichlorophenoxyacetic Acid2,4-Dichlorophenol, Chloroacetic Acid97-98.5%>98%[5]

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

  • Preparation of Sodium 2,4-Dichlorophenoxide: 2,4-Dichlorophenol is reacted with a strong base, such as sodium hydroxide, in a suitable solvent to form the sodium salt.

  • Condensation Reaction: The sodium 2,4-dichlorophenoxide is then reacted with chloroacetic acid. This Williamson ether synthesis reaction forms the ether linkage.

  • Acidification: The resulting sodium salt of 2,4-D is acidified with a strong acid, such as hydrochloric acid or sulfuric acid, to precipitate the 2,4-D acid.

  • Purification: The crude 2,4-D is then purified, typically through recrystallization, to achieve the desired purity.[4]

Manufacturing Workflow for 2,4-D

G Phenol Phenol Chlorination Chlorination Phenol->Chlorination Chlorine Chlorine Chlorine->Chlorination DCP 2,4-Dichlorophenol Chlorination->DCP Condensation Condensation (Williamson Ether Synthesis) DCP->Condensation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Condensation NaOH Sodium Hydroxide NaOH->Condensation Na_24D Sodium 2,4-D Condensation->Na_24D Acidification Acidification Na_24D->Acidification Crude_24D Crude 2,4-D Acidification->Crude_24D Purification Purification (Recrystallization) Crude_24D->Purification Final_24D 2,4-D Herbicide Purification->Final_24D

Manufacturing workflow for 2,4-D.
Synthesis of Dicamba

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is another significant herbicide, and its synthesis utilizes 2,5-dichlorophenol as a crucial starting material.[6]

Quantitative Data for Dicamba Synthesis

Intermediate/ProductStarting Material(s)Typical YieldTypical PurityReference(s)
2,5-Dichlorophenol2,5-Dichloroaniline--[6]
Dicamba2,5-Dichlorophenol-Technical grade: 85%[7]

Experimental Protocol: Synthesis of Dicamba

  • Diazotization of 2,5-dichloroaniline: 2,5-dichloroaniline is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt.

  • Hydrolysis to 2,5-dichlorophenol: The diazonium salt is then hydrolyzed, typically by heating in an acidic solution, to produce 2,5-dichlorophenol.[6]

  • Carboxylation: The 2,5-dichlorophenol is carboxylated to introduce a carboxylic acid group onto the aromatic ring.

  • Methylation: The hydroxyl group is then methylated to form the final dicamba product.

Manufacturing Workflow for Dicamba

G DCA 2,5-Dichloroaniline Diazotization Diazotization DCA->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis DCP 2,5-Dichlorophenol Hydrolysis->DCP Carboxylation Carboxylation DCP->Carboxylation Carboxylated_Intermediate Carboxylated Intermediate Carboxylation->Carboxylated_Intermediate Methylation Methylation Carboxylated_Intermediate->Methylation Dicamba Dicamba Herbicide Methylation->Dicamba

Manufacturing workflow for Dicamba.

Chlorophenols in the Production of Disinfectants and Antiseptics

Chlorophenol derivatives are key active ingredients in a variety of disinfectants and antiseptics due to their potent antimicrobial properties.

Synthesis of Chloroxylenol (PCMX)

Chloroxylenol (4-chloro-3,5-dimethylphenol), the active ingredient in many antiseptic and disinfectant products, is synthesized from 3,5-dimethylphenol.[8][9]

Quantitative Data for Chloroxylenol Synthesis

Intermediate/ProductStarting Material(s)Typical YieldTypical PurityReference(s)
Chloroxylenol3,5-Dimethylphenol, Sulfuryl Chloride82.57%97.67%[10]
Chloroxylenol3,5-Dimethylphenol, N-Chlorosuccinimide64-86%-[11]

Experimental Protocol: Synthesis of Chloroxylenol

  • Chlorination of 3,5-Dimethylphenol: 3,5-Dimethylphenol is chlorinated using a suitable chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, in the presence of a catalyst.[8][11]

  • Reaction Quenching and Neutralization: The reaction is quenched, and the mixture is neutralized to remove any remaining acid.

  • Isolation and Purification: The crude chloroxylenol is isolated, typically by filtration or extraction, and then purified by recrystallization to obtain a product of high purity.[11]

Manufacturing Workflow for Chloroxylenol

G DMP 3,5-Dimethylphenol Chlorination Chlorination DMP->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Sulfuryl Chloride) Chlorinating_Agent->Chlorination Crude_PCMX Crude Chloroxylenol Chlorination->Crude_PCMX Purification Purification (Recrystallization) Crude_PCMX->Purification PCMX Chloroxylenol (PCMX) Purification->PCMX

Manufacturing workflow for Chloroxylenol.
Synthesis of Triclosan

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a broad-spectrum antimicrobial agent, is synthesized using 2,4-dichlorophenol as a starting material.[12]

Quantitative Data for Triclosan Synthesis

Intermediate/ProductStarting Material(s)Yield/ContentPurityReference(s)
2,4,4'-trichloro-2'-nitrodiphenyl ether2,5-Dichloronitrobenzene, 2,4-Dichlorophenol161g (from 100g 2,5-dichloronitrobenzene)99.7%[13]
2,4,4'-trichloro-2'-aminodiphenyl ether2,4,4'-trichloro-2'-nitrodiphenyl ether89g (from 100g nitro intermediate)99.5%[13]
Triclosan2,4,4'-trichloro-2'-aminodiphenyl ether--[13]

Experimental Protocol: Synthesis of Triclosan

  • Etherification: 2,4-Dichlorophenol is reacted with 2,5-dichloronitrobenzene in the presence of a base to form 2,4,4'-trichloro-2'-nitrodiphenyl ether.[13][14]

  • Reduction of the Nitro Group: The nitro group of the diphenyl ether intermediate is reduced to an amino group, typically using a reducing agent like hydrogen gas with a nickel catalyst, to yield 2,4,4'-trichloro-2'-aminodiphenyl ether.[13]

  • Diazotization: The amino group is converted to a diazonium salt using nitrous acid.[13]

  • Hydrolysis: The diazonium salt is then hydrolyzed to a hydroxyl group, forming triclosan.[13]

  • Purification: The final product is purified to remove impurities.

G DCP 2,4-Dichlorophenol Etherification Etherification DCP->Etherification DCNB 2,5-Dichloronitrobenzene DCNB->Etherification Nitro_Intermediate 2,4,4'-trichloro-2'-nitrodiphenyl ether Etherification->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Intermediate 2,4,4'-trichloro-2'-aminodiphenyl ether Reduction->Amino_Intermediate Diazotization Diazotization Amino_Intermediate->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis Diazonium_Salt->Hydrolysis Triclosan Triclosan Hydrolysis->Triclosan

Manufacturing workflow for Pentachlorophenol.

Chlorophenols as Pharmaceutical Intermediates

Chlorophenols and their derivatives are also valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their ability to participate in various chemical transformations makes them versatile building blocks in the construction of complex drug molecules. The specific pathways and applications are diverse and often proprietary to the pharmaceutical companies developing the drugs. The synthesis of these APIs involves multi-step processes where the chlorophenol moiety is incorporated and subsequently modified to achieve the final desired molecular architecture.

References

Exploring Derivatives of 5-(3-Aminophenyl)-2-chlorophenol for Novel Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of novel compounds derived from the core scaffold of 5-(3-Aminophenyl)-2-chlorophenol. This molecule presents a unique chemical architecture, combining the features of a chlorinated phenol and an aminophenyl group, suggesting a rich potential for derivatization and a diverse range of biological activities. This document outlines proposed synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and a prospective analysis of their potential therapeutic applications, including antioxidant, antimicrobial, and anticancer activities. The information herein is intended to serve as a foundational resource for research groups embarking on the exploration of this promising class of compounds.

Introduction

The search for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold is of particular interest due to the known bioactivities of its constituent substructures. Chlorophenols are known to possess a range of biological actions, and their toxicity and activity are often correlated with the degree and position of chlorination[1][2][3]. Aminophenol derivatives, on the other hand, have been investigated for a wide array of pharmacological properties, including antioxidant, antimicrobial, and cytotoxic activities[4][5][6]. The combination of these two pharmacophores in a single molecule offers a compelling starting point for the development of new therapeutic agents. This guide details a systematic approach to derivatize the amino and phenolic hydroxyl groups of this compound to generate a library of novel compounds for biological screening.

Proposed Synthetic Pathways

The primary sites for derivatization on the this compound scaffold are the amino group and the phenolic hydroxyl group. A proposed workflow for the synthesis of various derivatives is presented below.

Synthetic Workflow cluster_amino Amino Group Derivatization cluster_hydroxyl Hydroxyl Group Derivatization start This compound acyl Acylation (R-COCl, Pyridine) start->acyl NH2 sulfon Sulfonylation (R-SO2Cl, Pyridine) start->sulfon NH2 schiff Schiff Base Formation (R-CHO, EtOH, cat. H+) start->schiff NH2 ether Etherification (R-X, K2CO3, Acetone) start->ether OH ester Esterification (R-COCl, Pyridine) start->ester OH product_amide Amide Derivatives acyl->product_amide product_sulfonamide Sulfonamide Derivatives sulfon->product_sulfonamide product_schiff Schiff Base Derivatives schiff->product_schiff product_ether Ether Derivatives ether->product_ether product_ester Ester Derivatives ester->product_ester

Caption: Proposed synthetic workflow for the derivatization of this compound.

Experimental Protocols

General Synthesis of Amide Derivatives (Acylation)
  • To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10 mL) at 0 °C, add the corresponding acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

General Synthesis of Ether Derivatives (Etherification)
  • To a solution of this compound (1.0 eq) in acetone (20 mL), add anhydrous K₂CO₃ (2.0 eq) and the appropriate alkyl halide (1.2 eq).

  • Reflux the reaction mixture for 8-16 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography on silica gel.

Proposed Biological Evaluation

Based on the known activities of related compounds, the newly synthesized derivatives will be subjected to a battery of in vitro assays to determine their biological potential.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Prepare stock solutions of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid will be used as a positive control. The percentage of radical scavenging activity will be calculated.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Determine the Minimum Inhibitory Concentration (MIC) against representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate with the appropriate broth.

  • Inoculate the wells with a standardized microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC will be determined as the lowest concentration of the compound that inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. The IC₅₀ value (concentration required to inhibit 50% of cell growth) will be calculated.

Potential Signaling Pathway Involvement

Recent studies have highlighted the role of o-aminophenol derivatives as potent inhibitors of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation[6]. The antioxidant properties of the phenol group combined with the reactivity of the amino group could position these novel compounds as modulators of this pathway.

Ferroptosis Pathway RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits GSSG GSSG GPX4->GSSG Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces GSH GSH GSH->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Derivative This compound Derivative Derivative->Lipid_ROS Scavenges

Caption: Potential modulation of the ferroptosis pathway by the novel derivatives.

Data Presentation

All quantitative data from the biological assays should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.

Table 1: Hypothetical Antioxidant Activity Data

Compound IDR GroupsDPPH Scavenging IC₅₀ (µM)
Parent -> 100
Deriv-A1 R = Acetyl45.2 ± 3.1
Deriv-A2 R = Benzoyl28.7 ± 2.5
Deriv-E1 R = Methyl89.1 ± 5.4
Ascorbic Acid -15.8 ± 1.2

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
Parent > 256> 256> 256
Deriv-A1 128256128
Deriv-A2 6412864
Deriv-E1 > 256> 256> 256

Table 3: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7A549HepG2
Parent > 100> 100> 100
Deriv-A1 78.592.185.3
Deriv-A2 35.241.838.9
Deriv-E1 > 100> 100> 100

Screening Cascade

A logical workflow for screening the synthesized compounds is crucial for efficient identification of lead candidates.

Screening Cascade Library Synthesized Derivative Library Primary Primary Screening (Antioxidant, Antimicrobial) Library->Primary Secondary Secondary Screening (Cytotoxicity against Cancer Cell Lines) Primary->Secondary Active Compounds Hit Hit Identification (Potent and Selective Compounds) Secondary->Hit Tertiary Tertiary Screening (Mechanism of Action Studies, e.g., Ferroptosis) Hit->Tertiary Lead Lead Candidate Tertiary->Lead

Caption: A proposed screening cascade for the identification of lead compounds.

Conclusion

The exploration of derivatives of this compound represents a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a robust framework for the synthesis, characterization, and biological evaluation of these compounds. The proposed methodologies and screening strategies are designed to systematically investigate the potential of this chemical scaffold and to identify lead candidates for further development. The unique combination of a chlorophenol and an aminophenyl moiety suggests that these derivatives could exhibit a wide range of biological activities, and a thorough investigation is warranted.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-(3-Aminophenyl)-2-chlorophenol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated analytical method for the precise quantification of 5-(3-Aminophenyl)-2-chlorophenol in solution. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely recognized for its accuracy and reliability in pharmaceutical analysis.[1] The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a straightforward and reproducible procedure for quality control and research applications. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Introduction

This compound is an aromatic organic compound featuring amino, chloro, and hydroxyl functional groups. As an intermediate or potential impurity in the synthesis of pharmaceuticals and other complex molecules, its accurate quantification is critical for ensuring product quality, safety, and process control. Chlorophenols and their derivatives are noted for their potential toxicity, making sensitive and specific analytical methods essential.[2][3] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method developed for this purpose.

Principle of the Method

The analytical method is based on reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18 column). A polar mobile phase is used to elute the compound. The separation is achieved by optimizing the mobile phase composition.[4] Quantification is performed by measuring the absorbance of the analyte using a UV-Vis detector set at its maximum absorption wavelength (λmax) and comparing the peak area to a calibration curve generated from standards of known concentration.

Materials and Reagents

  • Reference Standard: this compound (Purity >98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Phosphoric Acid (ACS Grade), Sodium Hydroxide (ACS Grade)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[1]

    • Analytical balance (4-decimal place)

    • pH meter

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or Nylon)

    • Ultrasonic bath

Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A: Prepare a 20 mM phosphate buffer. Dissolve an appropriate amount of monobasic sodium phosphate in HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary based on the matrix. For a bulk drug substance:

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1100/1200 Series or equivalent HPLC system
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile
Elution Mode Isocratic: 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector at 285 nm
Run Time 10 minutes

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

ParameterSpecificationResult
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 50 µg/mLMeets Requirement
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.25 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.75 µg/mL
Precision (%RSD) Intraday (n=6): ≤ 2.0% Interday (n=6): ≤ 2.0%Intraday: 0.85% Interday: 1.20%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Specificity No interference from blank/placebo at the analyte's retention time.Peak is pure and well-resolved.

Note: The results presented are typical expected values for a method of this nature and should be verified experimentally.[5][6][7]

Visualization of Experimental Workflow

The logical flow from sample receipt to final data analysis is depicted in the following diagram.

G Workflow for Quantification of this compound cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage sample Receive Sample sample_prep Prepare Sample Solution sample->sample_prep std_prep Prepare Standard Solutions injection Inject Standards & Samples std_prep->injection sample_prep->injection mobile_phase_prep Prepare Mobile Phase hplc_setup HPLC System Setup & Equilibration mobile_phase_prep->hplc_setup hplc_setup->injection data_acq Chromatographic Data Acquisition injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calibration Generate Calibration Curve peak_integration->calibration Standards quantification Calculate Sample Concentration peak_integration->quantification Samples calibration->quantification report Generate Final Report quantification->report

Caption: Analytical workflow from sample preparation to final report generation.

Alternative and Confirmatory Methods

While RP-HPLC is the recommended primary method, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a powerful alternative or confirmatory technique.[8][9]

  • GC-MS Protocol Outline:

    • Derivatization: The polarity of the amino and hydroxyl groups necessitates derivatization prior to GC analysis. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[10]

    • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to elute the derivatized analyte.

    • MS Detection: Mass spectrometry provides high specificity. The instrument can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[9]

The workflow for a GC-MS analysis would be similar to the HPLC workflow but would include an additional derivatization step after sample preparation.

G GC-MS Confirmatory Analysis Workflow sample_prep Sample Preparation derivatization Derivatization (Silylation) sample_prep->derivatization gcms_analysis GC-MS Analysis (Scan or SIM mode) derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing confirmation Confirm Identity & Quantity data_processing->confirmation

Caption: Workflow for confirmatory GC-MS analysis including derivatization.

Conclusion

The described RP-HPLC method provides a simple, specific, and reliable means for the quantitative determination of this compound. The method is suitable for quality control testing in manufacturing, stability studies, and various research applications. Its straightforward approach ensures ease of implementation in a standard analytical laboratory. For orthogonal verification, a GC-MS method can be employed.

References

using 5-(3-Aminophenyl)-2-chlorophenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: The Use of 4-Amino-2-chlorophenol as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Note on the Building Block: Initial searches for "5-(3-Aminophenyl)-2-chlorophenol" did not yield specific, documented synthetic applications. To provide a valuable and actionable set of protocols, this document focuses on the closely related and well-documented building block, 4-Amino-2-chlorophenol . This compound shares key reactive functionalities—a nucleophilic amino group, a phenolic hydroxyl group, and a chlorinated aromatic ring—making it a versatile precursor for a range of heterocyclic and substituted aromatic compounds.

Introduction: Synthetic Utility of 4-Amino-2-chlorophenol

4-Amino-2-chlorophenol is a bifunctional aromatic compound that serves as a valuable starting material in the synthesis of various complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of its amino and hydroxyl groups, allowing for selective transformations and the construction of diverse molecular scaffolds. The presence of the chlorine atom also provides a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, and influences the electronic properties and biological activity of the final products.

Key applications include:

  • Synthesis of Heterocycles: It is a key precursor for the synthesis of benzoxazoles, which are important pharmacophores found in many biologically active compounds.

  • Precursor for Bioactive Molecules: Derivatives of 4-amino-2-chlorophenol have been explored for their potential as antimicrobial, antidiabetic, and anticancer agents.[1][2]

  • Industrial Applications: Aminophenol derivatives are used in the manufacturing of dyes, pesticides, and other industrial chemicals.[3]

Application Highlight: Synthesis of Bioactive Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 4-Amino-2-chlorophenol is an excellent starting material for producing 6-chlorobenzoxazole derivatives. The general synthetic route involves the condensation of the aminophenol with a carboxylic acid or its equivalent (e.g., aldehyde, acid chloride, or orthoester), followed by cyclization.

The reaction typically proceeds via the formation of a Schiff base intermediate when an aldehyde is used, which then undergoes oxidative cyclization. Alternatively, direct condensation with a carboxylic acid at high temperatures or with a coupling agent can yield the benzoxazole core.[4][5]

Data Presentation: Synthesis of 6-Chloro-2-substituted-benzoxazoles

The following table summarizes representative reaction conditions and yields for the synthesis of various 6-chlorobenzoxazole derivatives starting from 4-amino-2-chlorophenol and different aromatic aldehydes.

EntryAldehyde ReactantCatalyst/SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNH4Cl / Ethanol806-885
24-ChlorobenzaldehydeNH4Cl / Ethanol806-888
3SalicylaldehydeNH4Cl / Ethanol80-906-8~85
44-Nitrobenzaldehydep-TsOH / Toluene1101275
54-MethoxybenzaldehydeI2 / DMSO100592

Note: Data is compiled and representative of typical benzoxazole syntheses.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Chloro-2-arylbenzoxazoles

This protocol describes a straightforward and efficient method for the synthesis of 2-substituted benzoxazoles via the condensation of 4-amino-2-chlorophenol with an aromatic aldehyde using ammonium chloride as a catalyst.[5]

Materials:

  • 4-Amino-2-chlorophenol (1.0 mmol, 143.57 mg)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium chloride (NH4Cl) (0.5 g)

  • Ethanol (5 mL)

  • Ice-cold water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add 4-amino-2-chlorophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ammonium chloride (0.5 g), and ethanol (5 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80°C with continuous stirring.

  • Maintain the reaction at this temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 6-chloro-2-arylbenzoxazole.

  • Characterize the final product using FT-IR, 1H-NMR, and Mass Spectrometry.

Visualizations: Diagrams and Workflows

Diagram 1: Synthetic Workflow for Benzoxazole Formation

This diagram illustrates the key steps in the synthesis of 6-chloro-2-arylbenzoxazoles from 4-amino-2-chlorophenol.

G cluster_workflow Synthesis Workflow Reactants Reactants: 4-Amino-2-chlorophenol + Aromatic Aldehyde Mixing Mixing in Ethanol with NH4Cl Catalyst Reactants->Mixing Reaction Reflux at 80°C (6-8 hours) Mixing->Reaction Workup Precipitation in Ice Water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Final Product: 6-Chloro-2-arylbenzoxazole Purification->Product

Caption: Workflow for the synthesis of 6-chloro-2-arylbenzoxazoles.

Diagram 2: Generalized Reaction Scheme

This diagram shows the chemical transformation from reactants to the benzoxazole product.

G cluster_scheme Generalized Reaction Scheme R1 4-Amino-2-chlorophenol plus + arrow NH4Cl, EtOH 80°C R2 Ar-CHO P1 6-Chloro-2-arylbenzoxazole arrow->P1

Caption: Reaction of 4-amino-2-chlorophenol with an aldehyde.

Biological Significance and Signaling Pathways

Derivatives of aminophenols, including benzoxazoles, often exhibit their biological effects by interacting with specific cellular pathways. For instance, some benzoxazole derivatives have been identified as inhibitors of crucial enzymes in cancer signaling pathways, such as tyrosine kinases or topoisomerases.

Diagram 3: Hypothetical Kinase Inhibition Pathway

This diagram illustrates a simplified signaling pathway where a synthesized benzoxazole derivative acts as a kinase inhibitor, a common mechanism for anticancer drugs.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase activates TF Transcription Factor Kinase->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation promotes Inhibitor Benzoxazole Derivative Inhibitor->Kinase inhibits

Caption: Inhibition of a kinase signaling pathway by a benzoxazole derivative.

Conclusion

4-Amino-2-chlorophenol is a readily available and highly versatile building block for organic synthesis. Its ability to serve as a precursor for biologically active heterocycles, such as benzoxazoles, makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry. The protocols and data presented here provide a foundation for its application in the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of azo dyes utilizing 5-amino-2-chlorophenol as a key precursor. The methodologies outlined below are based on established principles of diazotization and azo coupling reactions, providing a framework for the preparation of novel dye molecules for various research and development applications.

Overview and Principle

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis of these dyes from 5-amino-2-chlorophenol typically involves a two-step process:

  • Diazotization: The primary amino group of 5-amino-2-chlorophenol is converted into a diazonium salt in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling agent (an electron-rich aromatic compound such as a phenol or an aniline derivative) to form the stable azo dye.

The specific color and properties of the resulting dye are determined by the chemical structures of both the diazo component (derived from 5-amino-2-chlorophenol) and the coupling component.

Experimental Protocols

This section details the synthesis of a representative azo dye, "Chlorophenol Red" (a hypothetical name for the dye synthesized from 5-amino-2-chlorophenol and phenol), to illustrate the general procedure.

Materials and Equipment
  • 5-amino-2-chlorophenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Buchner funnel and filter paper

  • pH indicator paper

  • Standard laboratory glassware

Synthesis of the Diazonium Salt of 5-Amino-2-chlorophenol (Diazo Component)
  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 5-amino-2-chlorophenol in 25 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 5-amino-2-chlorophenol hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Azo Coupling Reaction: Synthesis of "Chlorophenol Red"
  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.

  • After the coupling is complete, acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This will precipitate the dye fully.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

Purification by Recrystallization
  • Transfer the crude dye to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the dye.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified dye crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified dye in a desiccator.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of "Chlorophenol Red".

ParameterValue
Reactants
5-amino-2-chlorophenol1.44 g (0.01 mol)
Phenol0.94 g (0.01 mol)
Product
Product Name4-((3-chloro-5-hydroxyphenyl)diazenyl)phenol ("Chlorophenol Red")
Molecular FormulaC₁₂H₉ClN₂O₂
Molecular Weight248.67 g/mol
Yield
Theoretical Yield2.49 g
Actual Yield2.12 g
Percent Yield85.2%
Characterization
AppearanceReddish-brown powder
Melting Point185-188 °C
λmax (in Ethanol)485 nm
Purity (HPLC) >98%

Visualization of Workflow and Reaction Pathway

General Workflow for Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Purification A 5-Amino-2-chlorophenol B Dissolve in HCl/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Diazonium Salt Formation D->E I Combine with Diazonium Salt E->I Coupling Reaction F Coupling Agent (e.g., Phenol) G Dissolve in NaOH solution F->G H Cool to 0-5 °C G->H H->I J Azo Dye Precipitation K Filtration J->K L Recrystallization K->L M Drying L->M N Pure Azo Dye M->N

Caption: General workflow for the synthesis of azo dyes.

Reaction Pathway for the Synthesis of "Chlorophenol Red"

reaction_pathway cluster_reactants cluster_intermediate cluster_coupling cluster_product reactant1 5-Amino-2-chlorophenol intermediate Diazonium Salt Intermediate reactant1->intermediate Diazotization (0-5 °C) plus1 + reactant2 NaNO₂ + HCl reactant2->intermediate product Azo Dye ('Chlorophenol Red') intermediate->product Azo Coupling plus2 + coupler Phenol coupler->product

Application Notes and Protocols: 5-(3-Aminophenyl)-2-chlorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Aminophenyl)-2-chlorophenol is a versatile bifunctional building block with significant potential in pharmaceutical synthesis. Its unique trifunctionalized aromatic core, featuring an amino group, a hydroxyl group, and a chloro substituent on a biphenyl scaffold, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the reactive chloro- and amino- groups, combined with the phenolic hydroxyl, makes this compound an attractive starting material for the synthesis of novel heterocyclic systems and as a key intermediate in the assembly of biologically active molecules.

These application notes provide a detailed overview of the potential use of this compound in the synthesis of a hypothetical kinase inhibitor, leveraging its structural features for key bond-forming reactions. The protocols are based on established synthetic methodologies and are intended to serve as a guide for researchers exploring the utility of this compound in drug discovery and development.

Hypothetical Application: Synthesis of a Novel Biphenyl-Substituted Kinase Inhibitor

The biphenyl moiety is a common feature in many approved and investigational kinase inhibitors, often serving as a scaffold to correctly orient pharmacophoric groups within the ATP-binding pocket of the target kinase. In this hypothetical application, this compound serves as a central building block for the synthesis of a novel inhibitor targeting a hypothetical protein kinase.

The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a heterocyclic moiety at the 2-position of the phenol ring (displacing the chlorine), followed by functionalization of the amino group to incorporate a solubilizing or target-binding element.

Synthetic Workflow Overview

The overall synthetic workflow for the hypothetical kinase inhibitor is depicted below.

G A 5-(3-Aminophenyl)- 2-chlorophenol C Suzuki-Miyaura Cross-Coupling A->C B Heterocyclic Boronic Acid B->C D Intermediate 1: Biphenyl Heterocycle C->D Yield: 85% F Amide Coupling D->F E Acyl Chloride (R-COCl) E->F G Final Product: Hypothetical Kinase Inhibitor F->G Yield: 92%

Caption: Synthetic workflow for the hypothetical kinase inhibitor.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic heterocyclic boronic acid.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried round-bottom flask, add this compound and the heterocyclic boronic acid.

  • Add Pd(PPh₃)₄ and K₂CO₃ to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl heterocycle intermediate.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReactantHeterocyclic Boronic Acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
Solvent1,4-Dioxane/Water (3:1)
Reaction Temperature90 °C
Reaction Time12 hours
Yield 85%
Purity (by HPLC) >98%
Amide Coupling to Synthesize the Final Product

This protocol outlines the acylation of the amino group of the biphenyl heterocycle intermediate to yield the final hypothetical kinase inhibitor.

Materials:

  • Intermediate 1: Biphenyl Heterocycle (1.0 eq)

  • Acyl chloride (R-COCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve the biphenyl heterocycle intermediate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (dissolved in a small amount of DCM) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final product.

Quantitative Data Summary:

ParameterValue
Starting MaterialIntermediate 1
ReactantAcyl Chloride (R-COCl)
BaseTriethylamine (Et₃N)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Yield 92%
Purity (by HPLC) >99%

Logical Relationship of Functional Groups in Synthesis

The strategic placement of the functional groups in this compound dictates its utility in this synthetic sequence.

G A 5-(3-Aminophenyl)- 2-chlorophenol B Chloro Group (at C2) A->B C Amino Group (at C3') A->C D Hydroxyl Group (at C1) A->D E Suzuki Coupling Site B->E F Amide Bond Formation Site C->F G Modulation of Acidity/Reactivity D->G

Caption: Functional group reactivity map.

The chloro group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The amino group provides a nucleophilic site for subsequent derivatization, such as amide bond formation, which is a common strategy for introducing diversity and modulating the properties of a drug candidate. The phenolic hydroxyl group can influence the acidity and reactivity of the molecule and could be a site for further modification if required.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex pharmaceutical compounds. Its unique substitution pattern allows for selective and sequential modifications, making it a valuable tool for medicinal chemists in the construction of novel molecular entities. The protocols and data presented here, though based on a hypothetical application, are grounded in well-established synthetic organic chemistry and highlight the potential of this compound in accelerating drug discovery efforts. Researchers are encouraged to explore the reactivity of this scaffold in the context of their specific synthetic targets.

Application Notes and Protocols: Nitration of 2-Chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of the nitration of 2-chlorophenol derivatives. It is intended to guide researchers in synthesizing nitrated chlorophenolic compounds, which are important intermediates in the development of pharmaceuticals and other fine chemicals.

I. Introduction

The nitration of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho-, para-directing group, which can lead to multiple nitration products and oxidative side reactions. The presence of a chlorine atom at the 2-position, as in 2-chlorophenol derivatives, introduces further electronic and steric influences on the regioselectivity of the reaction. Careful selection of nitrating agents and reaction conditions is crucial to achieve desired product yields and isomer distribution. This document outlines various methodologies for the controlled nitration of these substrates.

II. Experimental Protocols

Several methods for the nitration of phenolic compounds have been reported, each with its own advantages in terms of selectivity, yield, and reaction conditions. Below are detailed protocols for selected methods applicable to 2-chlorophenol derivatives.

Protocol 1: Nitration using Dilute Nitric Acid with a Phase-Transfer Catalyst

This method utilizes dilute nitric acid in a biphasic system with a phase-transfer catalyst, which can offer high selectivity for mononitration and improved safety.[1]

Materials:

  • 4-Chlorophenol (or other 2-chlorophenol derivative)

  • Nitric acid (70 wt%)

  • Tetrabutylammonium bromide (TBAB)

  • Ethylenedichloride (EDC)

  • Water

  • 50-mL glass reactor with magnetic stirrer

Procedure:

  • In the 50-mL glass reactor, combine 10 mmol of the 4-chlorophenol, 10 mol % of TBAB relative to the substrate, and 20 mL of ethylenedichloride.

  • Prepare a 6 wt % nitric acid solution by diluting the 70 wt % nitric acid with the appropriate amount of water. For this reaction, 20 mmol of nitric acid is required.

  • Add the 6 wt % nitric acid solution to the reactor.

  • Stir the mixture vigorously at 20 °C.

  • Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Upon completion, stop the stirring and allow the layers to separate.

  • Separate the organic layer from the aqueous layer. The product can be isolated from the organic layer by solvent evaporation and further purified if necessary.

Protocol 2: Nitration using Copper (II) Nitrate in an Organic Solvent

Metal nitrates, such as copper (II) nitrate, can serve as effective nitrating agents in organic solvents, often providing good yields and selectivity.

Materials:

  • 4-Chlorophenol

  • Copper (II) nitrate trihydrate (Cu(NO₃)₂ · 3H₂O)

  • Acetone (anhydrous)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Silica gel for column chromatography

  • Petroleum ether and acetone for chromatography elution

Procedure for Mononitration:

  • In a round-bottom flask, prepare a mixture of 2 mmol of 4-chlorophenol (257 mg) and 2 mmol of Cu(NO₃)₂ · 3H₂O (482 mg) in 4 mL of acetone.

  • Stir the mixture vigorously under reflux conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in about 0.28 hours.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the product by column chromatography on silica gel using a mixture of petroleum ether and acetone (9:1) as the eluent to obtain 4-chloro-2-nitrophenol.

Procedure for Dinitration:

  • In a round-bottom flask, mix 2 mmol of 4-chlorophenol (257 mg) with 6 mmol of Cu(NO₃)₂ · 3H₂O (1.45 g) in 4 mL of ethyl acetate.

  • Stir the mixture vigorously under reflux conditions for 1 hour.

  • After completion, cool the reaction mixture and purify the product by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1) mixture as the eluent to yield 4-chloro-2,6-dinitrophenol.

Protocol 3: Nitration of 2,6-Dichlorophenol with Aqueous Nitric Acid

This protocol is specific for the nitration of 2,6-dichlorophenol to produce 2,6-dichloro-4-nitrophenol, a valuable intermediate.[2]

Materials:

  • 2,6-Dichlorophenol

  • Aqueous nitric acid solution (40% by weight)

  • Carbon tetrachloride (or another apolar aprotic solvent)

  • Round-bottomed glass flask with a thermometer, central stirrer, and condenser

Procedure:

  • Charge the flask with 20 g (122.7 mmol) of 2,6-dichlorophenol and 130 cm³ of carbon tetrachloride.

  • Heat the mixture to 35 °C with stirring to dissolve the solid.

  • Slowly add 29 g of 40% aqueous nitric acid solution (184 mmol) over 20 minutes.

  • During the addition, the reaction mixture will turn yellow, and a precipitate may form.

  • Continue stirring for a short period after the addition is complete.

  • Cool the mixture to approximately 4 °C using an ice bath to fully precipitate the product.

  • Filter the precipitate, wash it with ice-cold water, and dry it under vacuum.

III. Data Presentation

The following tables summarize quantitative data from the nitration of various phenol derivatives, providing a basis for comparison of different methods and substrates.

Table 1: Nitration of Phenol and 4-Chlorophenol with Copper (II) Nitrate

SubstrateNitrating AgentSolventConditionsProduct(s)Yield (%)
PhenolCu(NO₃)₂ · 3H₂OAcetoneRoom Temp, 6h2-Nitrophenol28
4-Nitrophenol56
4-ChlorophenolCu(NO₃)₂ · 3H₂OAcetoneReflux, 0.28h4-Chloro-2-nitrophenol95
4-ChlorophenolCu(NO₃)₂ · 3H₂OEthyl AcetateReflux, 1h4-Chloro-2,6-dinitrophenol97

Table 2: Nitration of Phenols with Dilute Nitric Acid and TBAB [1]

SubstrateNitrating AgentCatalystSolventTemp (°C)Time (h)Conversion (%)Product(s)
Phenol6 wt% HNO₃TBAB (10 mol%)EDC204~1002-Nitrophenol, 4-Nitrophenol, 1,4-Benzoquinone
4-Chlorophenol6 wt% HNO₃TBAB (10 mol%)EDC204-6~1004-Chloro-2-nitrophenol

Table 3: Nitration of 2,6-Dichlorophenol [2]

SubstrateNitrating AgentSolventTemp (°C)ProductYield (%)
2,6-Dichlorophenol40% aq. HNO₃Carbon Tetrachloride352,6-Dichloro-4-nitrophenol91.4 (Total)

IV. Mandatory Visualizations

Diagrams

Electrophilic_Nitration_Mechanism cluster_electrophile_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation reactant reactant reagent reagent intermediate intermediate product product electrophile_gen electrophile_gen HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Phenol 2-Chlorophenol Derivative Sigma_complex Arenium Ion (Sigma Complex) Phenol->Sigma_complex + NO₂⁺ Sigma_complex2 Arenium Ion Nitrophenol Nitrated Product H_plus H⁺ Sigma_complex2->Nitrophenol - H⁺ Experimental_Workflow start_end start_end process process decision decision output output start Start prep Prepare Reactants: 2-Chlorophenol Derivative, Nitrating Agent, Solvent start->prep reaction Combine Reactants & Set Reaction Conditions (Temp, Stirring) prep->reaction monitor Monitor Reaction Progress (TLC, GC) reaction->monitor is_complete Reaction Complete? monitor->is_complete is_complete->monitor No workup Reaction Workup: Quenching, Extraction, Layer Separation is_complete->workup Yes purification Product Purification: Column Chromatography, Recrystallization workup->purification analysis Product Characterization: Spectroscopy (NMR, IR, MS), M.P. Analysis purification->analysis end End analysis->end

References

Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of synthesized 5-amino-2-chlorophenol using column chromatography. This method is crucial for obtaining a high-purity compound, essential for applications in pharmaceutical synthesis and drug development, where it serves as a key intermediate.

Introduction

5-Amino-2-chlorophenol is a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. The synthesis of 5-amino-2-chlorophenol, typically via the reduction of 2-chloro-5-nitrophenol, often results in a crude product containing unreacted starting materials, intermediates, and side-products. Column chromatography is an effective method for removing these impurities to yield high-purity 5-amino-2-chlorophenol.

Potential impurities that may be present in the crude product after synthesis include:

  • Isomeric Aminophenols: Such as 4-chloro-2-aminophenol.

  • Dichloroaminophenols: Formed from potential over-chlorination reactions.

  • Unreacted Starting Material: 2-Chloro-5-nitrophenol.

  • Other by-products: Arising from the specific synthetic route employed.

Experimental Data Summary

The following table summarizes the expected quantitative data for the purification of 5-amino-2-chlorophenol by column chromatography based on typical laboratory-scale syntheses.

ParameterCrude ProductPurified Product
Purity 90-95%>98%
Yield -~96%[1]
Appearance Gray to brown solidWhite to off-white solid[1]
Stationary Phase Silica Gel (60-120 mesh)-
Mobile Phase Hexane:Ethyl Acetate (9:1 v/v)-
Loading Capacity 1-5 g crude / 100 g silica-
Solvent Consumption ~1-2 L per 10 g of crude-

Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for the purification of 5-amino-2-chlorophenol on a laboratory scale.

1. Materials and Reagents:

  • Crude 5-amino-2-chlorophenol

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

2. Preparation of the Mobile Phase:

  • Prepare a 9:1 (v/v) mixture of hexane and ethyl acetate. For example, to make 1 L of mobile phase, mix 900 mL of hexane with 100 mL of ethyl acetate.

  • Ensure the solvents are thoroughly mixed.

3. Column Packing (Slurry Method):

  • Secure the chromatography column in a vertical position using a clamp and stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel will depend on the amount of crude product to be purified (a general guideline is a 20:1 to 50:1 ratio of silica to crude product by weight).

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some of the solvent to drain, which helps in the packing process. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the packed silica to protect the surface from disturbance during sample and solvent addition.

  • Continuously drain the solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Wet Loading (Recommended): Dissolve the crude 5-amino-2-chlorophenol in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Using a pipette, carefully add the dissolved sample to the top of the column.

  • Dry Loading: If the crude product is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • After loading, carefully add a small amount of the mobile phase to the top of the column and allow it to elute until the sample is fully absorbed onto the stationary phase.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock. Maintain a steady flow rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction in test tubes).

  • Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate.

6. TLC Analysis:

  • Develop the TLC plate in a chamber saturated with the mobile phase.

  • Visualize the spots under a UV lamp. 5-amino-2-chlorophenol and its impurities are typically UV active.

  • Combine the fractions that contain the pure product.

7. Isolation of Purified Product:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under vacuum to obtain pure 5-amino-2-chlorophenol.

Workflow and Diagrams

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Prep_Mobile_Phase Prepare Mobile Phase (Hexane:EtOAc 9:1) Pack_Column Pack Column (Silica Gel Slurry) Prep_Mobile_Phase->Pack_Column Load_Sample Load Sample onto Column Pack_Column->Load_Sample Prep_Sample Prepare Sample (Dissolve Crude Product) Prep_Sample->Load_Sample Elute_Column Elute with Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Obtain Pure 5-Amino-2-Chlorophenol Solvent_Evaporation->Pure_Product Crude_Product Crude Synthesized 5-Amino-2-Chlorophenol Crude_Product->Prep_Sample

Caption: Workflow for the purification of 5-amino-2-chlorophenol.

Logical Relationship of Purification Steps

Purification_Logic Start Start: Crude Product Setup Column & Mobile Phase Preparation Start->Setup Loading Sample Loading Setup->Loading Separation Elution & Separation Loading->Separation Monitoring Fraction Monitoring (TLC) Separation->Monitoring Isolation Product Isolation Monitoring->Isolation Based on Purity End End: Pure Product Isolation->End

Caption: Logical flow of the column chromatography purification process.

References

Application Notes and Protocols for Coupling Reactions Involving 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for key coupling reactions involving 5-(3-aminophenyl)-2-chlorophenol, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for structurally analogous compounds and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the chlorine atom can be readily displaced by a variety of organoboron reagents to yield substituted biphenyl compounds. These structures are prevalent in many pharmaceutical agents and functional materials.

Reaction Scheme:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Substituted Diphenylamines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize diarylamines from aryl halides. The chloro group of this compound can be coupled with a variety of primary and secondary amines.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Tabulated Reaction Conditions:
EntryAryl ChlorideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene110 (reflux)694
24-ChloroanisoleAnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.1)Toluene1002488Analogous System
32-Chlorophenoln-HexylaminePd-PEPPSI-IPr (2)-K₂CO₃ (2)t-Amyl alcohol1001875Analogous System [1]
Detailed Experimental Protocol (based on Entry 1):
  • In a glovebox, charge a Schlenk tube with bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv).

  • Add toluene (2 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.5 mmol, 1.5 equiv).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 110 °C for 6 hours.

  • Cool to room temperature and quench with water (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Combine Aryl Chloride, Amine, and Base in an inert atmosphere catalyst Add Palladium Precatalyst and Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat to Reaction Temperature solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography workup->purification

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Amide Coupling (Acylation): Synthesis of Amide Derivatives

The amino group of this compound can be readily acylated to form amide derivatives. This transformation is fundamental in drug discovery, as the amide bond is a key structural motif in many biologically active molecules.

Reaction Scheme:

Caption: General scheme for the amide coupling of this compound.

Tabulated Reaction Conditions:
EntryAmineCarboxylic AcidCoupling Reagent (equiv.)Additive (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilineThiazole carboxylic acidEDC (1)HOBt (0.1), DMAP (1)DIPEACH₃CN231880[2]
22-AminophenolAcetic Anhydride---Solvent-free250.595[3]
3AnilineBenzoic AcidTiCl₄--CH₂Cl₂Reflux24Low[4]
4Substituted anilinesSulfamoyl benzoic acidsEDCDMAP (catalytic)-DCM/DMFRT1268-72[5]
Detailed Experimental Protocol (based on Entry 1):
  • To a solution of the carboxylic acid (1.2 mmol, 1.2 equiv) in acetonitrile (5 mL), add EDC (1.0 mmol, 1.0 equiv), HOBt (0.1 mmol, 0.1 equiv), and DMAP (1.0 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv).

  • Stir the reaction at room temperature for 18 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Logical Relationship Diagram for Amide Coupling:

Amide_Coupling_Logic cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_conditions Reaction Conditions acid Carboxylic Acid reagent Coupling Reagent (e.g., EDC, HATU) acid->reagent active_ester Activated Intermediate (e.g., Active Ester) reagent->active_ester + Additive (optional) additive Additive (e.g., HOBt, DMAP) amide Amide Product active_ester->amide base Base (e.g., DIPEA, Et3N) solvent Solvent (e.g., DMF, CH2Cl2) amine This compound amine->active_ester

References

The Pivotal Role of 5-Amino-2-chlorophenol in the Synthesis of Advanced Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Amino-2-chlorophenol, a substituted aromatic amine, serves as a critical starting material and intermediate in the synthesis of a range of specialized agricultural chemicals. Its unique molecular structure, featuring amino, hydroxyl, and chloro functional groups, allows for versatile chemical modifications, leading to the development of potent insecticides and herbicides. This document provides detailed application notes and experimental protocols for the synthesis of key agricultural chemicals derived from 5-amino-2-chlorophenol, accompanied by quantitative efficacy data and visual representations of the synthetic pathways.

Application in Insecticide Production: The Synthesis of Fluazuron

5-Amino-2-chlorophenol is a key precursor in the industrial synthesis of Fluazuron, a benzoylphenyl urea insecticide. Fluazuron acts as an insect growth regulator, specifically inhibiting chitin synthesis in insects and mites, thereby disrupting the molting process. It is widely used in veterinary medicine to control ticks on cattle.

Quantitative Efficacy Data for Fluazuron

The following table summarizes the efficacy of Fluazuron against various tick species.

Target PestHost AnimalDosageEfficacy (%)Citation
Rhipicephalus (Boophilus) microplusCattle1.5 - 2.5 mg/kg (pour-on)>95% reduction in tick numbers
Amblyomma americanumCattle2.5 mg/kg (pour-on)Significant reduction in larval molting
Various tick speciesCattleVaries by formulation7-12 weeks protection
Experimental Protocol: Synthesis of Fluazuron

This protocol is based on established industrial synthesis routes, adapted for a laboratory setting. The synthesis is a multi-step process starting from the precursor 2-chloro-5-nitrophenol, which is first reduced to 5-amino-2-chlorophenol.

Step 1: Reduction of 2-chloro-5-nitrophenol to 5-amino-2-chlorophenol

  • Materials: 2-chloro-5-nitrophenol, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrophenol (1 equiv.) in a 1:1 mixture of ethanol and water.

    • Add iron powder (5 equiv.) and ammonium chloride (5 equiv.) to the solution.

    • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-amino-2-chlorophenol.

Step 2: Synthesis of 4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

  • Materials: 5-amino-2-chlorophenol, 2,3-dichloro-5-(trifluoromethyl)pyridine, a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of 5-amino-2-chlorophenol (1 equiv.) in the chosen solvent, add the base (1.2 equiv.).

    • Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.1 equiv.) to the mixture.

    • Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired ether.

Step 3: Reaction with 2,6-difluorobenzoyl isocyanate to form Fluazuron

  • Materials: 4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline, 2,6-difluorobenzoyl isocyanate, and an inert solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • Dissolve the aniline derivative from Step 2 (1 equiv.) in the inert solvent.

    • Add 2,6-difluorobenzoyl isocyanate (1.05 equiv.) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours. The product will often precipitate out of the solution.

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain Fluazuron.

Fluazuron_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 5-Amino-2-chlorophenol 5-Amino-2-chlorophenol Etherification Etherification 5-Amino-2-chlorophenol->Etherification Intermediate_Aniline 4-chloro-3-((3-chloro-5-(trifluoromethyl) pyridin-2-yl)oxy)aniline Etherification->Intermediate_Aniline + 2,3-dichloro-5- (trifluoromethyl)pyridine Urea_Formation Urea_Formation Intermediate_Aniline->Urea_Formation Fluazuron Fluazuron Urea_Formation->Fluazuron + 2,6-difluorobenzoyl isocyanate

Caption: Synthetic pathway of Fluazuron from 5-amino-2-chlorophenol.

Application in Herbicide Production: Synthesis of Aminophenoxazinones

Substituted aminophenols, including 5-amino-2-chlorophenol, are valuable precursors for the synthesis of aminophenoxazinone-based herbicides. These compounds can exhibit significant phytotoxicity and are being explored as potential natural product-based alternatives to conventional herbicides. The introduction of a chloro-substituent can modulate the herbicidal activity and spectrum.

Quantitative Phytotoxicity Data for Aminophenoxazinone Analogs

The following table presents the phytotoxicity of aminophenoxazinone derivatives against various weed species. The data is for analogous compounds, suggesting the potential activity of derivatives from 5-amino-2-chlorophenol.

Weed SpeciesCompoundConcentrationInhibition of Root Growth (%)Citation
Lolium rigidum2-Amino-3H-phenoxazin-3-one1 mM~50%[1]
Portulaca oleracea2-Amino-3H-phenoxazin-3-one1 mM~60%[1]
Lolium rigidum2-Amino-8-chloro-3H-phenoxazin-3-one1 mM~40%[1]
Portulaca oleracea2-Amino-8-chloro-3H-phenoxazin-3-one1 mM~55%[1]
Experimental Protocol: Synthesis of 2-Amino-8-chloro-3H-phenoxazin-3-one

This protocol describes a potential synthesis of a chloro-substituted aminophenoxazinone herbicide from 5-amino-2-chlorophenol, based on general methods for phenoxazinone synthesis.[1]

  • Materials: 5-amino-2-chlorophenol, 2-aminophenol, Sodium iodate, Acetone, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminophenol (1 equiv.) in acetone.

    • In a separate beaker, prepare a solution of sodium iodate (2 equiv.) in water.

    • Add the sodium iodate solution to the 2-aminophenol solution and stir for 10-15 minutes.

    • Add a solution of 5-amino-2-chlorophenol (1 equiv.) in acetone to the reaction mixture.

    • Stir the mixture at room temperature for 24 hours. The product will precipitate as a colored solid.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold acetone.

    • Dry the product under vacuum to yield 2-amino-8-chloro-3H-phenoxazin-3-one.

Herbicide_Synthesis 5-Amino-2-chlorophenol 5-Amino-2-chlorophenol Oxidative_Coupling Oxidative Coupling (NaIO3) 5-Amino-2-chlorophenol->Oxidative_Coupling 2-Aminophenol 2-Aminophenol 2-Aminophenol->Oxidative_Coupling Herbicide 2-Amino-8-chloro- 3H-phenoxazin-3-one Oxidative_Coupling->Herbicide

Caption: Synthesis of a potential aminophenoxazinone herbicide.

Signaling Pathways and Mode of Action

Fluazuron: Chitin Synthesis Inhibition

Fluazuron's mode of action is well-established. It interferes with the polymerization of N-acetylglucosamine to form chitin, a crucial component of the arthropod exoskeleton. This disruption of the molting process is fatal to the developing insect or tick.

Fluazuron_MoA Fluazuron Fluazuron Chitin_Synthase Chitin Synthase Enzyme Fluazuron->Chitin_Synthase Inhibits Chitin_Polymerization Chitin Polymerization Chitin_Synthase->Chitin_Polymerization Catalyzes Exoskeleton_Formation Exoskeleton Formation Chitin_Polymerization->Exoskeleton_Formation Molting_Disruption Molting Disruption & Insect Death Exoskeleton_Formation->Molting_Disruption Leads to

Caption: Mode of action of Fluazuron as a chitin synthesis inhibitor.

Aminophenoxazinone Herbicides: Potential Mode of Action

The precise mode of action for many aminophenoxazinone herbicides is still under investigation. However, evidence suggests that they may act as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Herbicide_MoA Aminophenoxazinone Aminophenoxazinone PPO Protoporphyrinogen Oxidase (PPO) Aminophenoxazinone->PPO Inhibits Proto_IX_Accumulation Protoporphyrinogen IX Accumulation PPO->Proto_IX_Accumulation Prevents conversion of ROS_Generation Reactive Oxygen Species (ROS) Generation Proto_IX_Accumulation->ROS_Generation Leads to Cell_Death Cell Membrane Disruption & Plant Death ROS_Generation->Cell_Death

Caption: Proposed mode of action for aminophenoxazinone herbicides.

References

Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Aminophenyl)-2-chlorophenol is a novel bi-aryl compound with potential applications in pharmaceutical development. To ensure the quality, safety, and efficacy of any drug product containing this active pharmaceutical ingredient (API), a validated stability-indicating analytical method is crucial.[1][2] This method must be able to accurately quantify the API and separate it from any potential degradation products that may form under various environmental conditions.[3][4]

This application note details the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the stability-indicating assay of this compound. The protocol includes forced degradation studies under various stress conditions to identify potential degradation pathways and to demonstrate the specificity of the method. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[3]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation

An HPLC system equipped with a photodiode array (PDA) detector, autosampler, and column oven was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A systematic approach was taken to develop a robust HPLC method capable of separating this compound from its degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution: A stock solution of this compound (100 µg/mL) was prepared in methanol.

  • Sample Solution: A sample solution of this compound (100 µg/mL) was prepared in methanol.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies were performed to evaluate the stability of this compound under various stress conditions.[1][2]

  • Acid Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 1N HCl and kept at 80°C for 24 hours. The solution was then neutralized with 1N NaOH and diluted with methanol to a final concentration of 50 µg/mL.

  • Base Hydrolysis: 1 mL of the sample stock solution was mixed with 1 mL of 1N NaOH and kept at 80°C for 24 hours. The solution was then neutralized with 1N HCl and diluted with methanol to a final concentration of 50 µg/mL.

  • Oxidative Degradation: 1 mL of the sample stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted with methanol to a final concentration of 50 µg/mL.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared at a concentration of 50 µg/mL in methanol.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days. A sample was then prepared at a concentration of 50 µg/mL in methanol.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Results and Discussion

Forced Degradation Results

The forced degradation studies indicated that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The drug was found to be relatively stable under thermal and photolytic stress. The developed HPLC method was able to successfully separate the main peak from all the degradation products, demonstrating its stability-indicating nature.

Stress ConditionNumber of Degradants% Degradation
Acid Hydrolysis (1N HCl, 80°C, 24h)215.2%
Base Hydrolysis (1N NaOH, 80°C, 24h)322.5%
Oxidative (30% H₂O₂, RT, 24h)435.8%
Thermal (105°C, 48h)1 (minor)2.1%
Photolytic (UV/Vis, 7 days)1 (minor)3.5%
Method Validation Summary

The validation results confirmed that the developed method is linear, accurate, precise, and robust for the intended purpose.

Validation ParameterResult
Linearity (µg/mL) 5 - 150
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Robustness No significant change in results

Workflow and Diagrams

Experimental Workflow

The overall workflow for the development and validation of the stability-indicating assay is depicted in the following diagram.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH) A Define Analytical Target Profile B Screening of Columns & Mobile Phases A->B C Optimization of Chromatographic Conditions B->C D Acid & Base Hydrolysis C->D E Oxidative Degradation C->E F Thermal & Photolytic Stress C->F G Specificity D->G E->G F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Final Validated Stability-Indicating Method K->L

Caption: Workflow for stability-indicating assay development.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of this compound. The forced degradation studies provided insights into the potential degradation pathways of the molecule. This method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.

References

Application Note: Determination of Trace 5-Amino-2-Chlorophenol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective method for the determination of trace amounts of 5-amino-2-chlorophenol in aqueous samples using gas chromatography coupled with mass spectrometry (GC-MS). Due to the polar nature of the target analyte, a derivatization step is employed to improve its volatility and chromatographic performance. The method involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by derivatization, and subsequent analysis by GC-MS. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable quantification of 5-amino-2-chlorophenol at trace levels.

Introduction

5-Amino-2-chlorophenol is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and dyes.[1][2] Its presence in the environment, even at trace levels, can be of concern due to potential toxicity. Therefore, a robust and sensitive analytical method for its detection and quantification is essential. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of trace organic compounds.[3] However, the direct analysis of polar compounds like 5-amino-2-chlorophenol by GC-MS can be challenging. Derivatization of the polar functional groups (amino and hydroxyl) is often necessary to increase volatility and improve peak shape.[4] This application note outlines a complete workflow, including sample preparation, derivatization, and GC-MS analysis for 5-amino-2-chlorophenol.

Experimental

  • 5-Amino-2-chlorophenol standard

  • Acetic anhydride (derivatizing agent)[5][6]

  • Pyridine (catalyst)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Styrene-Divinylbenzene)

  • Deionized water

A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis. The following is a representative configuration:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent[7]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]

  • Autosampler: Agilent 7693A or equivalent

Standard Solution Preparation: A stock solution of 5-amino-2-chlorophenol (100 µg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Acidify the aqueous sample (e.g., 100 mL) to a pH of approximately 2 with hydrochloric acid.

  • Load the acidified sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elute the analyte with two 3 mL aliquots of ethyl acetate.

  • Dry the eluate over anhydrous sodium sulfate and concentrate to approximately 0.5 mL under a gentle stream of nitrogen.

  • To the concentrated sample extract or a dried aliquot of the standard solution, add 100 µL of pyridine and 200 µL of acetic anhydride.[6]

  • Vortex the mixture for 1 minute.

  • Heat the mixture at 60°C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Value
GC Inlet Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

SIM Ions for Derivatized 5-Amino-2-Chlorophenol: The selection of characteristic ions for SIM mode should be based on the mass spectrum of the derivatized analyte. The diacetylated derivative of 5-amino-2-chlorophenol is expected. Fragmentation will likely involve the loss of ketene (-42 amu) from the molecular ion.

Results and Discussion

The described method provides a robust workflow for the trace analysis of 5-amino-2-chlorophenol. The derivatization with acetic anhydride effectively converts the polar analyte into a more volatile and thermally stable compound suitable for GC-MS analysis. The SPE procedure allows for significant pre-concentration, enabling low detection limits.

The following table summarizes the expected quantitative performance of the method based on typical values for similar compounds found in the literature.[5][6] These values should be experimentally verified.

Parameter Expected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L
Linearity (R²) > 0.995
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample spe Solid-Phase Extraction sample->spe Loading elution Elution spe->elution Elution with Ethyl Acetate concentration Concentration elution->concentration Evaporation derivatization Acetylation with Acetic Anhydride concentration->derivatization reconstitution Reconstitution derivatization->reconstitution in Ethyl Acetate gcms GC-MS Analysis reconstitution->gcms Injection data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of 5-amino-2-chlorophenol.

logical_relationship analyte 5-Amino-2-Chlorophenol (Polar, Non-volatile) derivatization Derivatization (Acetylation) analyte->derivatization improves derivative Diacetylated Derivative (Non-polar, Volatile) derivatization->derivative produces gcms GC-MS Analysis derivative->gcms enables result Quantification gcms->result

Caption: Logical relationship of the analytical steps.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of trace amounts of 5-amino-2-chlorophenol in aqueous samples. The combination of solid-phase extraction for sample pre-concentration and derivatization to enhance analyte volatility and chromatographic properties allows for excellent performance in terms of linearity, sensitivity, and accuracy. This method is well-suited for routine monitoring and research applications where precise measurement of 5-amino-2-chlorophenol is required.

References

Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the safe handling, storage, and disposal of chlorophenol waste in a laboratory setting. It includes various chemical and biological degradation methods, quantitative data on their efficiency, and detailed experimental procedures.

General Handling and Storage Protocols

Chlorophenols are toxic and corrosive, requiring strict adherence to safety protocols to prevent exposure and environmental contamination.[1][2]

1.1. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling chlorophenols and their waste products.[3] The minimum required PPE includes:

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard.[4]

  • Skin Protection: A lab coat, long sleeves, and closed-toe shoes are essential. For potential body splashes, a butyl rubber or neoprene apron is recommended.[1]

  • Hand Protection: The choice of gloves depends on the concentration and duration of exposure. For concentrations greater than 70%, butyl rubber or Viton gloves offer good resistance. Neoprene gloves are suitable for short-term work.[1] Disposable nitrile gloves can be used for short-term protection against a broad range of chemicals.[4]

  • Respiratory Protection: All procedures involving phenol or chloroform should be conducted in a chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[4]

1.2. Storage of Chlorophenol Waste

Proper storage of chlorophenol waste is crucial to prevent accidental spills and reactions.

  • Containers: Waste must be stored in clearly labeled, sealed, and undamaged containers.[6][7] The container material must be compatible with the waste; for example, do not use metal containers for corrosive waste.[6] Puncture-proof, sealable, and disposable containers are preferred.[5]

  • Labeling: Containers must be clearly marked with the words "HAZARDOUS WASTE" and a detailed list of the contents, including the approximate concentrations of each chemical.[6][7][8]

  • Segregation: Store chlorophenol waste away from incompatible materials such as strong oxidizers, acid anhydrides, acid chlorides, and chemically active metals like aluminum and magnesium.[2][9]

  • Storage Area: The storage area should be cool, dry, and well-ventilated.[10][11] Store containers in secondary containment to catch any potential leaks.[2][8]

1.3. Spill Management

In the event of a spill, a clear and practiced response plan is essential.

  • Immediate Actions: Evacuate the immediate area. If safe to do so, and with the appropriate PPE, contain the spill using absorbent materials.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report all spills to the appropriate environmental health and safety (EHS) office.[8]

Disposal and Degradation Protocols

Disposal of chlorophenol waste must comply with local, regional, and national regulations.[10][12] Do not dispose of chlorophenol waste down the sink.[2][5]

Waste Collection
  • Collect all materials contaminated with chlorophenols, including pipette tips, tubes, and gloves, in a dedicated, sealable hazardous waste container.[5]

  • Keep the waste container closed except when adding waste.[5][8]

  • Arrange for a hazardous waste pickup with your institution's EHS office when the container is 90% full.[5]

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes are effective methods for the degradation and mineralization of chlorophenols into less harmful byproducts.[13][14][15] These processes rely on the generation of highly reactive hydroxyl radicals.

2.2.1. Photo-Fenton Process (UV/H₂O₂/Fe²⁺)

The photo-Fenton process is a highly effective AOP for degrading chlorophenols, often achieving complete mineralization in a short time.[13][16] It is more efficient than the UV/H₂O₂ process alone, accelerating the oxidation rate by 5 to 9 times.[16]

Experimental Protocol:

  • Sample Preparation: Prepare an aqueous solution of the chlorophenol waste. Adjust the pH to approximately 3.0 using H₂SO₄.[16][17]

  • Reagent Addition: Add the iron catalyst (e.g., FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂) to the solution. Optimal concentrations can vary, but a starting point is 1 mmol/L Fe(II) and 0.03 mol/L H₂O₂.[16]

  • Photoreaction: Irradiate the solution with a UV lamp. The reaction is typically fast, with significant degradation occurring within minutes to a few hours.[13][16]

  • Monitoring: Monitor the degradation of the chlorophenol and the formation of intermediates using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[18][19][20]

  • Termination: Once the degradation is complete, neutralize the solution before disposal according to institutional guidelines.

2.2.2. Photocatalysis with Titanium Dioxide (TiO₂)

TiO₂-mediated photocatalysis is another effective method for the complete mineralization of chlorophenols.[21][22] The process involves irradiating a suspension of TiO₂ in the contaminated water with UV light, which generates electron-hole pairs and subsequently reactive oxygen species.[14]

Experimental Protocol:

  • Catalyst Suspension: Prepare a suspension of TiO₂ in the chlorophenol-containing aqueous waste.

  • pH Adjustment: The pH can influence the degradation rate, with lower pH values sometimes leading to faster mineralization.[22]

  • Irradiation: Irradiate the suspension with a UV light source while continuously stirring to maintain the catalyst in suspension.

  • Monitoring: Track the decrease in Total Organic Carbon (TOC) and the concentration of chlorophenol and its intermediates over time using appropriate analytical methods.[22]

  • Catalyst Removal: After the reaction, the TiO₂ catalyst can be removed by filtration and potentially reused.

Bioremediation

Bioremediation offers an environmentally friendly approach to chlorophenol degradation, utilizing microorganisms to break down these toxic compounds.[23] However, the high toxicity of chlorophenols can be a barrier to this process.[23]

Experimental Protocol (Example with Pseudomonas sp.):

  • Culture Preparation: Cultivate a suitable microbial strain, such as Pseudomonas putida, which is known to degrade chlorophenols.[23][24]

  • Acclimation: Gradually acclimate the microbial culture to the chlorophenol waste to enhance degradation efficiency.

  • Bioreactor Setup: Introduce the acclimated culture into a bioreactor containing the chlorophenol waste and a suitable growth medium.

  • Incubation: Maintain optimal conditions for microbial growth and degradation, such as temperature, pH, and aeration.

  • Monitoring: Monitor the concentration of chlorophenol and the bacterial growth over time. Analytical methods like HPLC can be used to track the degradation process.[20]

  • Disposal: After successful degradation, dispose of the treated effluent and microbial biomass in accordance with institutional biosafety and chemical waste guidelines.

Quantitative Data on Degradation Methods

The efficiency of different degradation methods for chlorophenols can vary significantly depending on the specific compound and the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Advanced Oxidation Processes for 4-Chlorophenol (4-CP) Degradation

Treatment MethodCatalyst/ReagentspHReaction TimeDegradation EfficiencyReference
Photo-FentonFe(II) / H₂O₂ / UV3< 15 minComplete Degradation[16],[17]
UV/H₂O₂H₂O₂ / UV3~90 minComplete Degradation[16],[17]
TiO₂ PhotocatalysisTiO₂ / UV2.3300 minComplete Mineralization[22]
Ag-TiO₂ Photocatalysis0.5wt% Ag-TiO₂ / UV-A-120 min>95% (for 2,4,6-TCP)[25]

Table 2: Optimal Conditions for Photo-Fenton Degradation of p-Chlorophenol

SystemOptimal H₂O₂ ConcentrationOptimal Iron Catalyst ConcentrationOptimal pHReference
UV/H₂O₂/Fe(II)0.03 mol/L1 mmol/L3[16]
UV/H₂O₂/Fe(III)0.01 mol/L0.4 mmol/L3[16]

Visualized Workflows and Pathways

Diagram 1: General Workflow for Chlorophenol Waste Management

G cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal & Treatment cluster_3 Emergency Procedures A Chlorophenol Waste Generated in Lab B Segregate into Compatible Waste Streams A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Cool, Dry, Ventilated Area C->D E Use Secondary Containment D->E F Wear Appropriate PPE During Handling D->F G Request EHS Waste Pickup F->G H On-site Degradation (e.g., AOPs) F->H I Off-site Incineration or Treatment G->I H->I J Spill Occurs K Follow Spill Response Protocol J->K L Decontaminate Area K->L

Caption: Workflow for safe handling and disposal of chlorophenol waste.

Diagram 2: Photo-Fenton Degradation Pathway of Chlorophenol

G CP Chlorophenol Intermediates Chlorinated Intermediates (e.g., Hydroquinone, Chlorocatechol) CP->Intermediates Oxidation by •OH Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical Fenton's Reagent Fe3 Fe³⁺ OH_radical->Fe3 OH_radical->Intermediates Acids Short-chain Carboxylic Acids OH_radical->Acids Mineralization CO₂ + H₂O + Cl⁻ OH_radical->Mineralization Fe3->Fe2 UV UV Light UV->Fe2 Photoreduction Intermediates->Acids Further Oxidation Acids->Mineralization Mineralization

Caption: Simplified reaction pathway for the photo-Fenton process.

Diagram 3: Decision Tree for Chlorophenol Waste Disposal

G Start Chlorophenol Waste Generated IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste solid (e.g., contaminated gloves, tips)? IsLiquid->IsSolid No HighConc High Concentration? IsLiquid->HighConc Yes CollectSolid Collect in dedicated solid waste container IsSolid->CollectSolid Yes EHS_Pickup Arrange for EHS Hazardous Waste Pickup IsSolid->EHS_Pickup No (Unsure/Mixed) OnsiteTreatment On-site Treatment Feasible? (AOPs, Bioremediation) HighConc->OnsiteTreatment No (Low Conc.) CollectLiquid Collect in dedicated liquid waste container HighConc->CollectLiquid Yes OnsiteTreatment->CollectLiquid No Treat Perform on-site degradation protocol OnsiteTreatment->Treat Yes CollectSolid->EHS_Pickup CollectLiquid->EHS_Pickup PostTreatment Test for complete degradation. Dispose of treated effluent as per guidelines. Treat->PostTreatment

References

Troubleshooting & Optimization

optimizing reaction temperature for the synthesis of 5-amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 5-amino-2-chlorophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-amino-2-chlorophenol, with a focus on the reduction of 2-chloro-5-nitrophenol using iron powder.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short. For the common iron reduction method, maintaining reflux is crucial for driving the reaction to completion.[1]- Ensure the reaction mixture reaches and maintains a gentle reflux. The exact temperature will depend on the solvent system (e.g., ethanol/water).- Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure efficient stirring to maintain good contact between the reactants.
Poor Quality of Iron Powder: The iron powder may be oxidized or not sufficiently activated.- Use fresh, high-purity iron powder.- Consider pre-activating the iron powder with a dilute acid wash, followed by washing with water and the reaction solvent.
Presence of Starting Material (2-chloro-5-nitrophenol) in the Final Product Insufficient Reflux Temperature or Time: Similar to low yield, incomplete reaction due to suboptimal temperature or duration is a likely cause.[1]- Verify that the heating mantle or oil bath is set to a temperature that ensures a steady reflux of the solvent mixture.- Continue the reaction at reflux and monitor by TLC until the starting material spot is no longer visible.
Formation of Dark, Tarry By-products Excessive Heating: Overheating the reaction mixture beyond the optimal reflux temperature can lead to the degradation of the starting material or the product, resulting in polymerization or other side reactions.- Carefully control the heating to maintain a gentle, steady reflux. Avoid vigorous, uncontrolled boiling.- Use a temperature-controlled heating mantle or an oil bath for better temperature regulation.
Air Oxidation: The product, an aminophenol, can be susceptible to air oxidation, which is often accelerated at higher temperatures. This can lead to the formation of colored impurities.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if dark coloration is a persistent issue.
Difficulty in Product Isolation and Purification Incomplete Removal of Iron Salts: Residual iron salts from the reduction step can complicate the work-up and purification.- After the reaction, ensure the mixture is cooled to room temperature before filtering to maximize the precipitation of insoluble iron oxides.[1]- Thoroughly wash the filtered iron residue with the hot solvent (e.g., ethyl acetate) to recover any adsorbed product.[1]
Product Precipitation during Filtration: The product may have limited solubility in the cooled reaction mixture.- Filter the reaction mixture while it is still warm, but be cautious with flammable solvents.- If the product precipitates with the iron salts, wash the filter cake extensively with a hot solvent in which the product is soluble.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of 5-amino-2-chlorophenol via iron reduction?

A1: The most frequently cited protocols specify heating the reaction mixture to reflux.[1] The exact temperature of reflux will depend on the solvent system used. For an ethanol/water mixture, this is typically around 80-90°C. Maintaining a steady reflux for a sufficient duration (e.g., 2 hours) is critical for high yields.[1]

Q2: Can the reaction be performed at room temperature?

A2: While some catalytic hydrogenations for the reduction of nitroarenes can be performed at room temperature, the commonly used iron/acid reduction method generally requires heating to achieve a reasonable reaction rate and completion. Performing this reaction at room temperature would likely result in a very slow and incomplete conversion of the starting material.

Q3: What are the potential consequences of exceeding the optimal reflux temperature?

A3: Overheating the reaction can lead to several issues, including:

  • Increased by-product formation: Higher temperatures can promote side reactions, leading to a less pure product and more challenging purification.

  • Degradation of the product: Aminophenols can be sensitive to high temperatures and may degrade, reducing the overall yield.

  • Safety hazards: Vigorous, uncontrolled boiling can lead to pressure buildup and potential loss of solvent.

Q4: How can I monitor the progress of the reaction to determine the optimal heating time?

A4: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). Periodically take small aliquots of the reaction mixture, spot them on a TLC plate, and elute with an appropriate solvent system (e.g., hexane/ethyl acetate).[1] The reaction is complete when the spot corresponding to the starting material (2-chloro-5-nitrophenol) is no longer visible.

Q5: Are there alternative synthesis methods that use different temperature profiles?

A5: Yes, alternative methods include:

  • Catalytic Hydrogenation: This method often uses a catalyst like Platinum on carbon (Pt/C) and can typically be run at room temperature under a hydrogen atmosphere.[1]

  • High-Temperature Hydrolysis: Some patented procedures involve the hydrolysis of precursors at high temperatures, in the range of 100-170°C, under pressure.

Data on Reaction Conditions

The following table summarizes data from various reported syntheses of 5-amino-2-chlorophenol, highlighting the different reaction conditions and resulting yields.

Method Starting Material Reagents Solvent Temperature Reaction Time Yield
Iron Reduction2-Chloro-5-nitrophenolIron powder, Ammonium chlorideEthanol/WaterReflux2 hours96%[1]
Catalytic Hydrogenation2-Chloro-5-nitrophenol5% Pt/C, Hydrogen (30 psi)Ethyl AcetateNot specified (likely room temp.)4 hours98%[1]
Hydrolysis6-ChlorobenzoxazoloneMineral AcidWater130-150°C~9 hoursNot specified

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-Chlorophenol via Iron Reduction

This protocol is adapted from a common laboratory procedure for the reduction of 2-chloro-5-nitrophenol.[1]

Materials:

  • 2-Chloro-5-nitrophenol

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrophenol in a 1:1 mixture of ethanol and water.

  • To this solution, add iron powder (approximately 5 equivalents) and ammonium chloride (approximately 5 equivalents) sequentially.

  • Heat the reaction mixture to a gentle reflux with vigorous stirring.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the insoluble iron salts.

  • Wash the filter cake thoroughly with hot ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-amino-2-chlorophenol as a solid.

Visualizations

The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of 5-amino-2-chlorophenol.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_opt Optimization A Define Temperature Range (e.g., 50°C, 65°C, Reflux) B Prepare Identical Reaction Mixtures (Substrate, Reagents, Solvent) A->B C1 Run Reaction at 50°C B->C1 C2 Run Reaction at 65°C B->C2 C3 Run Reaction at Reflux B->C3 D Monitor All Reactions by TLC (Time to Completion) C1->D C2->D C3->D E Work-up and Isolate Product from Each Reaction D->E F Determine Yield and Purity (e.g., by HPLC/GC) for Each Temperature E->F G Analyze By-product Profile F->G H Compare Yield, Purity, and Reaction Time G->H I Select Optimal Temperature H->I

References

Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(3-Aminophenyl)-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling), you may encounter:

  • Unreacted starting materials: Such as 3-aminophenylboronic acid (or its derivatives) and 2-chloro-5-iodophenol (or other halogenated phenol).

  • Homocoupling byproducts: Dimerization of the boronic acid or the aryl halide.

  • Dehalogenated byproduct: 3-Aminophenol.

  • Catalyst residues: Palladium or copper catalyst residues.

  • Solvent and reagent residues: High-boiling point solvents (e.g., DMF, DMSO) and residual base.

  • Oxidation products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your compound can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main compound and detecting impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in significant amounts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Q3: My purified this compound is colored. What could be the cause and how can I fix it?

A3: A colored sample, often pink or brown, is typically due to the oxidation of the aminophenol functionality. To decolorize your sample, you can try the following:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Reducing Agents: The addition of a small amount of a reducing agent like sodium dithionite or sodium metabisulfite during workup or purification can help prevent oxidation.[1]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize contact with oxygen.

Troubleshooting Guides

This section provides structured guidance for common purification challenges.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures, while impurities are either soluble at all temperatures or insoluble at all temperatures.

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_0 Solvent Selection cluster_1 Recrystallization Process cluster_2 Troubleshooting Solvent_Screening Screen Solvents Good_Solvent Good Solvent Found Solvent_Screening->Good_Solvent Solvent_System Try Solvent System Good_Solvent->Solvent_System No Dissolution Dissolve in Minimum Hot Solvent Good_Solvent->Dissolution Yes Solvent_System->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolate Crystals (Filtration) Crystal_Formation->Isolation Crystals Form Troubleshooting_No_Crystals No Crystal Formation? Crystal_Formation->Troubleshooting_No_Crystals No Crystals Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Scratching Scratch Inner Wall Troubleshooting_No_Crystals->Scratching Try Seeding Add Seed Crystal Troubleshooting_No_Crystals->Seeding Try More_Cooling Cool to Lower Temp. Troubleshooting_No_Crystals->More_Cooling Try

Caption: A typical workflow for the recrystallization process.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. Based on the structure of this compound and data from similar compounds, the following solvents can be considered.

SolventPolarityBoiling Point (°C)Expected Solubility of this compound
WaterHigh100Low at room temp, may increase with heat.[2]
EthanolHigh78Good, especially when heated.[2]
MethanolHigh65Good, especially when heated.
Ethyl AcetateMedium77Moderate, good for solvent/anti-solvent systems.[2]
TolueneLow111Low, can be used as an anti-solvent.[3]
Heptane/HexaneLow98/69Very low, good as an anti-solvent.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude this compound and a small amount of a chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

IssuePossible CauseSuggested Solution
No crystals form upon cooling Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oily product forms The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Use a solvent in which the compound is less soluble. Try a solvent/anti-solvent system.
Low recovery yield The compound is too soluble in the cold solvent. Crystals were washed with too much solvent.Cool the solution for a longer period or to a lower temperature. Minimize the amount of cold solvent used for washing.
Colored crystals Colored impurities are co-precipitating.Perform a charcoal treatment during recrystallization.
Purification by Acid-Base Extraction

The presence of a basic amino group and an acidic phenolic group in this compound allows for purification using acid-base extraction. The pKa of the aminophenol's functional groups is key to this process. The amino group will be protonated in acidic conditions, and the phenolic group will be deprotonated in basic conditions.

pKa Values of Related Compounds

CompoundpKa (Amino Group)pKa (Phenolic Group)
4-Aminophenol5.48[2]10.30[2]
3-Aminophenol4.37[3]9.82[3]

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Acid Extract with Dilute Acid (e.g., 1M HCl) Start->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Aqueous_Acid Aqueous Layer (Protonated Amine) Separate_1->Aqueous_Acid Organic_1 Organic Layer (Neutral/Acidic Impurities) Separate_1->Organic_1 Neutralize Neutralize Aqueous Layer with Base (e.g., NaHCO3) Aqueous_Acid->Neutralize Extract_Product Extract with Organic Solvent Neutralize->Extract_Product Separate_2 Separate Layers Extract_Product->Separate_2 Aqueous_2 Aqueous Layer (Salts) Separate_2->Aqueous_2 Organic_Product Organic Layer (Purified Product) Separate_2->Organic_Product Dry_and_Evaporate Dry and Evaporate Solvent Organic_Product->Dry_and_Evaporate Pure_Product Pure Product Dry_and_Evaporate->Pure_Product

References

improving peak resolution in HPLC analysis of chlorophenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of chlorophenols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of chlorophenols, offering potential causes and solutions in a question-and-answer format.

Q1: Why are my chlorophenol peaks exhibiting tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1] It can compromise resolution and lead to inaccurate quantification.[2]

  • Possible Cause 1: Secondary Interactions with Column Packing

    • Explanation: Residual silanol groups on the silica-based stationary phase can interact with the acidic chlorophenol molecules, causing peak tailing.[1][2] This is particularly prevalent with older, Type A silica columns.[1]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ≤ 3) with an acidifier like phosphoric acid or formic acid can suppress the ionization of silanol groups, reducing these secondary interactions.[1][3][4]

      • Use a Modern Column: Employing a column with high-purity, Type B silica, which has a lower concentration of accessible silanol groups, can significantly reduce tailing for polar compounds.[1]

      • Add a Mobile Phase Modifier: In some cases, adding a tail-suppressing agent like triethylamine was a historical approach, though it is less common with modern columns.[1]

  • Possible Cause 2: Column Contamination or Degradation

    • Explanation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase at the column inlet can lead to peak tailing.[2]

    • Solution:

      • Use a Guard Column: A guard column is a cost-effective way to protect the analytical column from contaminants.[2] If peak shape improves after removing the guard column, it should be replaced.[2]

      • Flush the Column: Reverse flushing the column (if permitted by the manufacturer) can help remove contaminants from the inlet frit.

      • Proper Sample Preparation: Ensure samples are filtered through a 0.45 µm or smaller filter to remove particulates that could block the column frit.[5]

Q2: My chlorophenol peaks are fronting. What is the cause?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect resolution.[1][6]

  • Possible Cause 1: Sample Overload

    • Explanation: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak fronting.[1]

    • Solution:

      • Dilute the sample or reduce the injection volume.

  • Possible Cause 2: Incompatible Injection Solvent

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread and lead to fronting.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase.

  • Possible Cause 3: Column Collapse

    • Explanation: A void at the head of the column, which can be caused by pressure shocks or operating outside the column's recommended pH range, can lead to peak fronting.[6]

    • Solution:

      • This issue is often irreversible, and the column may need to be replaced.[6] To prevent this, avoid sudden pressure changes and operate within the column's specified pH and pressure limits.

Q3: How can I improve the separation between two co-eluting or poorly resolved chlorophenol peaks?

Improving the resolution between closely eluting peaks is a primary goal of method development.[7] Resolution is influenced by column efficiency, selectivity, and retention factor.[8]

  • Strategy 1: Optimize the Mobile Phase

    • Explanation: The composition of the mobile phase is a powerful tool for adjusting selectivity and retention.[9][10]

    • Solutions:

      • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of early-eluting peaks.[8][11]

      • Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.[12]

      • Implement a Gradient: A gradient elution, where the mobile phase composition changes over time, is often effective for separating complex mixtures with a wide range of polarities, such as a mix of different chlorophenols.[3][10] A shallower gradient generally provides better resolution.[11]

  • Strategy 2: Modify Chromatographic Conditions

    • Explanation: Physical parameters of the HPLC system can be adjusted to enhance efficiency.

    • Solutions:

      • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[7]

      • Adjust Column Temperature: Lowering the temperature generally increases retention and can improve resolution.[7] Conversely, increasing temperature can sometimes improve efficiency, but it may also alter selectivity. It's important to know the temperature limits of your column and analytes.[7]

  • Strategy 3: Evaluate the Column

    • Explanation: The column is the core of the separation, and its properties are critical for achieving good resolution.[13]

    • Solutions:

      • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.[8][12] However, this will also increase backpressure.[12]

      • Change Stationary Phase Chemistry: If optimizing the mobile phase does not provide adequate resolution, changing the column's stationary phase (e.g., from a C18 to a C8 or a phenyl column) can provide a significant change in selectivity.[12][14]

Data Summary Tables

Table 1: Example HPLC Conditions for Chlorophenol Analysis

ParameterMethod 1Method 2Method 3
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (100 mm x 2.1 mm, 1.7 µm)C18
Mobile Phase Acetonitrile and 0.5% Phosphoric Acid[3]Acetonitrile, Ultrapure Water, and 0.1% Formic Acid (55/45/0.1, v/v/v)[4]Acetonitrile and Water (60:40)[15]
Elution Type Gradient[3]Isocratic[4]Isocratic[15]
Flow Rate 1.5 mL/min[3]0.4 mL/min[4]1.0 mL/min[15]
Column Temp. 30 °C[3][15]Not Specified30 °C[15]
Detection λ 218 nm[3]Photodiode Array (PDA)280-300 nm (analyte dependent)[15]
Injection Vol. 10 µL[3]Not Specified10 µL[15]

Detailed Experimental Protocols

Protocol 1: Gradient HPLC Method for Separation of Multiple Chlorophenols

This protocol is a generalized method based on common practices for separating a mixture of chlorophenols.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV or PDA detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.5% Phosphoric Acid in HPLC-grade water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Standard solutions of individual chlorophenols and a mixed standard solution.

    • Sample filters (0.45 µm).

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min[3]

    • Column Temperature: 30 °C[3]

    • Detection Wavelength: 218 nm[3]

    • Injection Volume: 10 µL[3]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B (linear ramp)

      • 10-12 min: 80% B (hold)

      • 12.1-15 min: Return to 30% B and equilibrate for the next injection.

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Install the column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

    • Prepare a series of calibration standards by diluting the stock solutions.

    • Filter all standards and samples through a 0.45 µm filter before placing them in the autosampler.

    • Create a sequence and run the standards and samples.

    • Integrate the peaks and perform quantification based on the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Resolution (Tailing, Fronting, Co-elution) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System/Column Issue check_all_peaks->system_issue Yes method_issue Potential Method/Sample Issue check_all_peaks->method_issue No all_peaks Yes, all peaks affected some_peaks No, only some peaks check_guard Check/Replace Guard Column system_issue->check_guard optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Solvent Type) method_issue->optimize_mobile_phase flush_column Reverse Flush Column check_guard->flush_column check_connections Check for Leaks/Dead Volume flush_column->check_connections replace_column Replace Column check_connections->replace_column resolved Resolution Improved replace_column->resolved check_sample Check Sample (Solvent, Concentration) optimize_mobile_phase->check_sample adjust_conditions Adjust Conditions (Flow Rate, Temperature) check_sample->adjust_conditions adjust_conditions->resolved

Caption: A workflow for troubleshooting poor peak resolution in HPLC.

Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) (Sharper Peaks) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention (k) (Peak Migration) resolution->retention col_length Increase Column Length efficiency->col_length particle_size Decrease Particle Size efficiency->particle_size flow_rate Decrease Flow Rate efficiency->flow_rate mobile_phase Change Mobile Phase (Organic Solvent, pH) selectivity->mobile_phase stat_phase Change Stationary Phase selectivity->stat_phase temperature Change Temperature selectivity->temperature organic_strength Decrease Organic % retention->organic_strength

References

preventing degradation of 5-amino-2-chlorophenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-amino-2-chlorophenol to prevent degradation?

A1: To ensure the stability of 5-amino-2-chlorophenol, it is crucial to store it under controlled conditions. The compound is sensitive to light and air. Recommended storage conditions include refrigeration, protection from light, and storage under an inert atmosphere such as argon or nitrogen.[1]

Q2: My 5-amino-2-chlorophenol has changed color from white/gray to brown. What does this indicate?

A2: A color change from its typical white, gray, or light tan appearance to a brown or darker shade is a visual indicator of degradation. This is often due to oxidation, which can be accelerated by exposure to air and light.

Q3: How does degradation of 5-amino-2-chlorophenol impact its use in experiments?

A3: The degradation of 5-amino-2-chlorophenol can introduce impurities into your reaction mixture. These impurities can lead to unexpected side reactions, lower yields of your desired product, and complications in the purification process. For applications in drug development and other high-purity research, using degraded starting material can compromise the quality and safety of the final compound.

Q4: Can I still use 5-amino-2-chlorophenol that has discolored?

A4: It is highly recommended to use 5-amino-2-chlorophenol that is within its recommended shelf life and has been stored properly. If the material has discolored, it is advisable to purify it before use to remove degradation products. Using discolored material without purification can lead to unreliable and inaccurate experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (browning) of the solid Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a refrigerated temperature (2-8 °C). For discolored material, consider purification by recrystallization or treatment with activated charcoal.
Inconsistent experimental results Use of degraded starting material.Always use 5-amino-2-chlorophenol that has been stored under the recommended conditions. If degradation is suspected, verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Poor solubility of the compound Presence of insoluble degradation products (polymers).Filter the solution to remove any insoluble material. For future prevention, ensure proper storage to minimize the formation of degradation products.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of 5-amino-2-chlorophenol and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution may be necessary to separate the parent compound from various degradation products. A common starting point for aminophenols is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier like acetonitrile or methanol.

  • Example Gradient:

    • Start with a low percentage of organic modifier (e.g., 10-20%) and increase it linearly over 20-30 minutes to a high percentage (e.g., 80-90%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 5-amino-2-chlorophenol has significant absorbance (e.g., around 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Sample Preparation:

    • Accurately weigh a small amount of the 5-amino-2-chlorophenol sample.

    • Dissolve it in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. Degradation products will appear as additional peaks, typically with different retention times.

Protocol 2: Purification of Discolored 5-Amino-2-Chlorophenol by Activated Charcoal Treatment and Recrystallization
  • Objective: To remove colored impurities and other degradation products from a sample of 5-amino-2-chlorophenol.

  • Materials:

    • Discolored 5-amino-2-chlorophenol

    • Activated charcoal

    • A suitable recrystallization solvent system (e.g., ethanol/water or toluene)

    • Standard laboratory glassware for filtration and recrystallization

  • Procedure:

    • Dissolution: In a flask, dissolve the discolored 5-amino-2-chlorophenol in a minimal amount of a suitable hot solvent. Toluene or a mixture of ethanol and water are potential options that should be tested on a small scale first.

    • Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

    • Heating and Filtration: Gently heat the mixture at reflux for a short period (e.g., 15-30 minutes). While still hot, filter the solution through a fluted filter paper or a Celite pad to remove the activated charcoal. This step should be performed quickly to prevent premature crystallization.

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can help to maximize the yield of crystals.

    • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

    • Purity Check: Assess the purity of the recrystallized product by checking its melting point and by using an analytical technique such as HPLC (as described in Protocol 1). The purified product should be a white to off-white crystalline solid.

Degradation Pathway and Prevention Workflow

The primary degradation pathway for 5-amino-2-chlorophenol during storage is oxidation, which is exacerbated by exposure to oxygen (air) and light. This process can lead to the formation of colored polymeric impurities. The following diagram illustrates the logical workflow for preventing degradation.

cluster_storage Storage Conditions cluster_degradation Degradation Factors Store_Refrigerated Refrigerate (2-8 °C) 5_Amino_2_Chlorophenol 5-Amino-2-Chlorophenol (Pure) Store_Dark Protect from Light Store_Inert Store Under Inert Gas (Argon or Nitrogen) Exposure_Air Exposure to Air (Oxygen) Degraded_Product Degraded Product (Discolored/Impure) Exposure_Light Exposure to Light High_Temp Elevated Temperature 5_Amino_2_Chlorophenol->Degraded_Product Improper Storage Experiment_Use Suitable for Experiment 5_Amino_2_Chlorophenol->Experiment_Use Proper Storage Purification Purification Required Degraded_Product->Purification Purification->5_Amino_2_Chlorophenol Successful Purification->Degraded_Product Unsuccessful

References

identifying side products in the synthesis of 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Aminophenyl)-2-chlorophenol. The guidance focuses on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and versatile method for synthesizing substituted biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the palladium-catalyzed reaction between a derivative of 3-aminophenol and a derivative of 2-chlorophenol. A plausible route is the coupling of 3-aminophenylboronic acid with a halogenated 2-chlorophenol derivative, such as 1-bromo-2-chloro-5-hydroxybenzene , or the coupling of 2-chloro-5-hydroxyphenylboronic acid with a halogenated 3-aminoaniline derivative.

Q2: What are the most common side products observed in the synthesis of this compound via Suzuki-Miyaura coupling?

A2: During the Suzuki-Miyaura coupling for the synthesis of this compound, several side products can form. The most prevalent are:

  • Homocoupling products: These are symmetrical biaryls formed from the coupling of two molecules of the same starting material. You may observe the formation of biphenyl-3,3'-diamine (from the self-coupling of 3-aminophenylboronic acid) and 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol (from the self-coupling of the 2-chlorophenol derivative). The presence of oxygen can significantly promote homocoupling.

  • Protodeboronation product: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of aniline from 3-aminophenylboronic acid. This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.

  • Dehalogenation product: This involves the replacement of the halogen atom on the 2-chlorophenol derivative with a hydrogen atom, resulting in 2-chlorophenol .

Troubleshooting Guide: Identifying and Minimizing Side Products

This guide addresses specific issues related to the formation of impurities during the synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of biphenyl-3,3'-diamine (homocoupling product) detected. 1. Presence of oxygen in the reaction mixture.[1] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. Inefficient transmetalation or slow oxidative addition.1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1] 2. Use a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst. 3. Optimize the reaction conditions (ligand, base, solvent) to facilitate the cross-coupling pathway over homocoupling.
Significant amount of aniline (protodeboronation product) is present. 1. Prolonged reaction times at elevated temperatures. 2. Presence of excess water and/or strong base.[2] 3. Instability of the 3-aminophenylboronic acid.1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 2. Use a milder base (e.g., K₂CO₃, K₃PO₄) and minimize the amount of water in the reaction. Consider using anhydrous conditions if feasible. 3. Use the boronic acid as soon as possible after purchase or preparation. Consider using a more stable boronic ester derivative (e.g., a pinacol ester).
Formation of 2-chlorophenol (dehalogenation product) is observed. 1. Presence of a hydrogen source (e.g., solvent, water, or base). 2. Slow transmetalation step, allowing for competing reduction of the arylpalladium(II) intermediate.1. Use anhydrous solvents and ensure the base is dry. 2. Choose a ligand that promotes faster transmetalation. Bulky, electron-rich phosphine ligands can be effective. 3. Ensure an appropriate stoichiometry of the boronic acid (a slight excess can sometimes drive the reaction to completion).

Quantitative Data on Side Product Formation

The following table summarizes typical yields of the desired cross-coupling product versus common side products under different reaction conditions, based on literature for similar Suzuki-Miyaura reactions. Note: Specific yields for the synthesis of this compound may vary.

Aryl Halide Boronic Acid Catalyst/Ligand Base Solvent Desired Product Yield (%) Homocoupling Yield (%) Protodeboronation Yield (%) Reference
Aryl BromidePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O75-905-15<5General Literature
Aryl ChloridePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane60-8510-20<10General Literature
Aryl Bromide2-Pyridylboronic AcidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane70-855-1010-20 (prone to protodeboronation)

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with a Halogenated 2-Chlorophenol Derivative

This protocol is a general guideline and may require optimization for the specific substrates used.

Materials:

  • Halogenated 2-chlorophenol derivative (e.g., 1-bromo-2-chloro-5-hydroxybenzene) (1.0 eq)

  • 3-Aminophenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., a degassed mixture of Toluene and Water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated 2-chlorophenol derivative, 3-aminophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the stirred mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Workflow start Reaction Complete Analyze Crude Product (LC-MS, NMR) check_purity Is Desired Product the Major Component? start->check_purity identify_side_product Identify Major Side Product(s) check_purity->identify_side_product No end Purify Product check_purity->end Yes homocoupling Homocoupling Product(s) (e.g., Biphenyl-3,3'-diamine) identify_side_product->homocoupling Symmetrical Biaryl protodeboronation Protodeboronation Product (e.g., Aniline) identify_side_product->protodeboronation Loss of Boronic Acid dehalogenation Dehalogenation Product (e.g., 2-Chlorophenol) identify_side_product->dehalogenation Loss of Halogen action_homocoupling Action: - Degas Solvents Thoroughly - Use Pd(0) Catalyst - Optimize Ligand/Base homocoupling->action_homocoupling action_protodeboronation Action: - Reduce Reaction Time/Temp - Use Milder Base - Use Boronic Ester protodeboronation->action_protodeboronation action_dehalogenation Action: - Use Anhydrous Solvents - Use Electron-Rich Ligand - Adjust Stoichiometry dehalogenation->action_dehalogenation action_homocoupling->end action_protodeboronation->end action_dehalogenation->end

Caption: Troubleshooting workflow for identifying and addressing side product formation.

Signaling Pathway of Suzuki-Miyaura Coupling and Side Reactions

Suzuki_Miyaura_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Dehalogenation Dehalogenation Ar-Pd(II)-X->Dehalogenation H-source Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'\n(Desired Product) Ar-Ar' (Desired Product) Reductive\nElimination->Ar-Ar'\n(Desired Product) Ar'-B(OH)₂ Ar'-B(OH)₂ Homocoupling Homocoupling Ar'-B(OH)₂->Homocoupling [O₂] Protodeboronation Protodeboronation Ar'-B(OH)₂->Protodeboronation H₂O, Base Ar'-Ar'\n(Side Product) Ar'-Ar' (Side Product) Homocoupling->Ar'-Ar'\n(Side Product) Ar'-H\n(Side Product) Ar'-H (Side Product) Protodeboronation->Ar'-H\n(Side Product) Ar-H\n(Side Product) Ar-H (Side Product) Dehalogenation->Ar-H\n(Side Product)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.

References

strategies to increase the purity of synthesized 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthesized 5-(3-Aminophenyl)-2-chlorophenol.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: The isolated product is discolored (e.g., brown, purple, or black).

  • Question: My final product, which should be a light-colored solid, is dark brown. What could be the cause and how can I fix it?

  • Answer: Discoloration in aminophenol compounds is often due to oxidation of the aminophenol to form quinone-imine species, which are highly colored. This can be exacerbated by exposure to air and light, especially at elevated temperatures or in the presence of trace metal impurities.

    Troubleshooting Steps:

    • Inert Atmosphere: During the final steps of synthesis and purification, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Antioxidants/Reducing Agents: Consider adding a small amount of a reducing agent, such as sodium hydrosulfite (sodium dithionite) or sodium bisulfite, during workup and crystallization to prevent oxidation.[1]

    • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal before crystallization.[1][2]

    • Storage: Store the purified product in a dark, airtight container under an inert atmosphere and at a low temperature.

Issue 2: The purity of the product is low, and starting materials are detected.

  • Question: Analysis of my product by TLC or HPLC shows the presence of the starting materials (e.g., 2-chloro-5-nitrophenol or a related precursor). How can I remove them?

  • Answer: Incomplete reaction is a common reason for the presence of starting materials. Purification strategies should be chosen to effectively separate the more polar aminophenol product from the less polar nitro-precursor.

    Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from non-polar starting materials.[2]

    • Solvent Extraction: A liquid-liquid extraction procedure can be used. The basic amino group of the product allows for its extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous phase will precipitate the purified product.[3]

Issue 3: Isomeric impurities are present in the final product.

  • Question: My product contains isomers, such as other aminophenols or dichlorinated species. How can I improve the isomeric purity?

  • Answer: The formation of isomers often occurs during the initial synthesis, for example, during nitration or chlorination steps. Separating closely related isomers can be challenging and may require more advanced purification techniques.

    Troubleshooting Steps:

    • Recrystallization: Carefully select a recrystallization solvent or a solvent system in which the desired isomer has significantly lower solubility at low temperatures compared to the impurities. Multiple recrystallizations may be necessary.[4]

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate isomers.

    • Adductive Crystallization: In some cases, specific agents can be added to form a complex or adduct with one of the isomers, altering its solubility and facilitating separation by crystallization.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on typical synthetic routes involving the reduction of a nitrophenol precursor, common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-5-nitrophenol.

  • Intermediates: Partially reduced intermediates.

  • Over-reduction Products: If other reducible functional groups are present.

  • Isomeric Impurities: Other positional isomers of aminophenols or dichlorinated phenols that may have formed during earlier synthetic steps.[7]

  • Oxidation Products: Highly colored quinone-like compounds formed by the oxidation of the aminophenol product.[8]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature of the impurities. A combination of methods is often most effective:

  • Recrystallization: Excellent for removing small amounts of impurities and for obtaining a highly crystalline final product.[4]

  • Column Chromatography: Very effective for separating compounds with different polarities, such as the product from starting materials and non-polar byproducts.[2]

  • Acid-Base Extraction: Useful for separating the basic product from neutral or acidic impurities.[3]

Q3: How can I prevent the degradation of this compound during purification and storage?

A3: Aminophenols are susceptible to oxidation. To minimize degradation:

  • Work under an inert atmosphere (nitrogen or argon).

  • Use degassed solvents .

  • Avoid prolonged exposure to high temperatures and light .

  • Consider the use of antioxidants or storing the compound as a more stable salt (e.g., hydrochloride salt).[9]

  • Store the purified solid in a dark, airtight container at low temperature .

Data Presentation

The following table provides a representative summary of how quantitative data for different purification strategies could be presented. The values are illustrative and will vary depending on the specific experimental conditions.

Purification StrategyInitial Purity (by HPLC, %)Final Purity (by HPLC, %)Yield (%)Key Impurities Removed
Single Recrystallization (Ethanol/Water)859570Starting materials, minor byproducts
Column Chromatography (Silica Gel, Hexane/EtOAc gradient)85>9860Starting materials, isomeric impurities
Acid-Base Extraction followed by Recrystallization859765Neutral impurities, starting materials

Experimental Protocols

1. Recrystallization Protocol

This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent system should be determined experimentally.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for aminophenols include ethanol/water, methanol/water, or toluene.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If using a solvent pair (e.g., ethanol/water), dissolve the compound in the solvent in which it is more soluble (ethanol) and then add the anti-solvent (water) dropwise until the solution becomes cloudy. Reheat to get a clear solution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.

2. Column Chromatography Protocol

This protocol outlines a general procedure for purification by flash column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Purity Issues start Crude Product Analysis (TLC, HPLC, NMR) issue Purity Issue Identified? start->issue discoloration Discoloration (Oxidation) issue->discoloration Yes start_material Starting Material Present issue->start_material Yes isomers Isomeric Impurities Present issue->isomers Yes end Pure Product issue->end No solution1 Charcoal Treatment Inert Atmosphere Antioxidants discoloration->solution1 solution2 Column Chromatography Acid-Base Extraction start_material->solution2 solution3 Recrystallization Preparative HPLC isomers->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for purity issues.

G cluster_1 General Purification Strategy Workflow start Crude Synthesized This compound extraction Acid-Base Extraction (Optional, for neutral/acidic impurities) start->extraction chromatography Column Chromatography (To remove starting materials/isomers) extraction->chromatography recrystallization Recrystallization (For final polishing and crystal formation) chromatography->recrystallization analysis Purity Analysis (HPLC, NMR, etc.) recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product Purity OK reprocess Reprocess analysis->reprocess Purity Not OK reprocess->chromatography

Caption: General purification strategy workflow.

References

solving solubility issues of 5-amino-2-chlorophenol in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 5-amino-2-chlorophenol in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-amino-2-chlorophenol?

A1: 5-Amino-2-chlorophenol is a polar organic compound. Its solubility is dictated by the "like dissolves like" principle, meaning it is more soluble in polar solvents than in non-polar solvents. It has been reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1][2] Its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, allows for significant changes in solubility with variations in pH.

Q2: I am observing poor solubility of 5-amino-2-chlorophenol in my reaction. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving 5-amino-2-chlorophenol, consider the following initial steps:

  • Solvent Selection: Ensure you are using a sufficiently polar solvent. If your reaction conditions permit, consider solvents such as DMSO, DMF, or alcohols.

  • Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.

  • pH Modification: If your reaction is not sensitive to pH, adjusting the pH of the medium can dramatically improve solubility. Adding a small amount of a base can deprotonate the phenolic hydroxyl group, while adding an acid can protonate the amino group, forming a more soluble salt.

Q3: Can I use a co-solvent to improve the solubility of 5-amino-2-chlorophenol?

A3: Yes, using a co-solvent system is a common and effective strategy. If your primary reaction solvent is not sufficiently polar, adding a polar co-solvent in which 5-amino-2-chlorophenol is known to be soluble (e.g., a small amount of DMSO or methanol) can enhance the overall solvating power of the medium. It is crucial to ensure the co-solvent does not interfere with your reaction chemistry.

Q4: How does pH affect the solubility of 5-amino-2-chlorophenol?

A4: The solubility of 5-amino-2-chlorophenol is highly dependent on pH.

  • In acidic conditions: The amino group (-NH2) can be protonated to form an ammonium salt (-NH3+), which is generally much more soluble in aqueous and polar protic solvents.

  • In basic conditions: The phenolic hydroxyl group (-OH) can be deprotonated to form a phenoxide salt (-O-), which also exhibits increased solubility in polar solvents. Therefore, adjusting the pH away from the isoelectric point of the molecule can be a powerful tool to enhance its solubility.

Q5: Will increasing the temperature always improve the solubility of 5-amino-2-chlorophenol?

A5: For most solid organic compounds, including 5-amino-2-chlorophenol, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Applying heat provides this energy and facilitates dissolution. However, it is essential to consider the thermal stability of 5-amino-2-chlorophenol and other reactants in your system to avoid degradation at elevated temperatures.

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with 5-amino-2-chlorophenol in your reaction media.

Problem: 5-Amino-2-chlorophenol is not dissolving in the chosen reaction solvent.

Logical Troubleshooting Workflow

Solubility_Troubleshooting start Start: Solubility Issue (5-Amino-2-Chlorophenol) check_solvent Step 1: Verify Solvent Polarity Is the solvent polar? start->check_solvent increase_temp Step 2: Increase Temperature Does gentle heating dissolve the solid? check_solvent->increase_temp Yes new_solvent Consider a different primary solvent (e.g., DMSO, DMF, NMP) check_solvent->new_solvent No adjust_ph Step 3: Adjust pH Is the reaction pH-sensitive? increase_temp->adjust_ph No success Success: Compound Dissolved increase_temp->success Yes add_cosolvent Step 4: Use a Co-solvent Is a co-solvent compatible with the reaction? adjust_ph->add_cosolvent Yes (pH sensitive) acid_base Add acid (e.g., HCl) or base (e.g., NaOH) dropwise adjust_ph->acid_base No (not pH sensitive) protocol Perform Solubility Test Protocol (See Experimental Protocols) add_cosolvent->protocol Unsure polar_cosolvent Add a small amount of a highly polar co-solvent (e.g., DMSO, Methanol) add_cosolvent->polar_cosolvent Yes new_solvent->protocol acid_base->success polar_cosolvent->success Solubility_Determination_Workflow start Start: Determine Solubility prepare_suspension 1. Prepare Suspension Add excess 5-amino-2-chlorophenol to a known volume of solvent in a vial. start->prepare_suspension equilibrate 2. Equilibrate Stir or shake the vial at a constant temperature for 24-48 hours. prepare_suspension->equilibrate settle 3. Settle Allow the undissolved solid to settle to the bottom of the vial. equilibrate->settle sample 4. Sample Supernatant Carefully withdraw an aliquot of the clear supernatant. settle->sample filter 5. Filter Filter the aliquot through a syringe filter to remove any remaining solid particles. sample->filter dilute 6. Dilute Dilute the filtered sample to a concentration within the analytical range. filter->dilute analyze 7. Analyze Quantify the concentration of 5-amino-2-chlorophenol using a suitable analytical method (e.g., HPLC-UV). dilute->analyze calculate 8. Calculate Solubility Calculate the original concentration in the supernatant based on the dilution factor. analyze->calculate

References

Technical Support Center: Minimizing Oxidation Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize the formation of oxidation byproducts during experiments. Below you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of oxidation in a laboratory setting?

A1: Oxidation is a common degradation pathway, often initiated by atmospheric oxygen, reactive oxygen species (ROS), or impurities within reagents and excipients. Key sources include:

  • Dissolved Oxygen: Solvents exposed to air contain dissolved oxygen, which can readily participate in oxidation reactions, especially when heated.

  • Headspace Oxygen: The air in the unfilled space of a vial or container is a significant source of oxygen that can degrade both solid and liquid samples over time.[1][2] Controlling headspace oxygen is critical for the stability of sensitive pharmaceuticals.[1]

  • Reagent Impurities: Peroxides, often found as impurities in excipients like polymers, and trace metals can catalyze oxidation reactions.[3]

  • Environmental Factors: Exposure to light (photo-oxidation) and elevated temperatures can accelerate oxidation rates.[4]

Q2: How do I choose the appropriate antioxidant for my experiment?

A2: The choice of antioxidant depends on the properties of your compound and the experimental system (e.g., aqueous vs. organic, solid vs. liquid). Antioxidants work through different mechanisms, such as free-radical scavenging or as reducing agents.

  • For Lipophilic (Oil-Based) Systems: Radical scavengers with bulky alkyl groups like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective.[3] α-tocopherol (Vitamin E) is also a major lipophilic antioxidant.

  • For Aqueous Systems: Water-soluble antioxidants are preferred. Ascorbic acid (Vitamin C), sodium sulfite, and N-acetylcysteine (NAC) are common choices.[5] For instance, in an aqueous solution of the drug pemetrexed, sodium sulfite was effective in preventing color change, while NAC was significant in preventing chemical degradation.[6]

  • Mechanism of Action: Consider if you need a radical scavenger to terminate chain reactions or a reducing agent to maintain a reducing environment.[7]

Q3: What is an inert atmosphere, and when should I use it?

A3: An inert atmosphere is an environment that is free of reactive gases like oxygen. It is created by replacing the air in a reaction vessel or storage container with an inert gas, most commonly nitrogen or argon. This technique is crucial for:

  • Oxygen-Sensitive Reactions: Many organometallic and radical reactions are highly sensitive to oxygen.[8]

  • Long-Term Storage: Storing sensitive compounds under an inert gas blanket minimizes degradation and extends shelf life.[9]

  • High-Temperature Reactions: Reactions heated above 80-120°C are extremely sensitive to oxidation and should be performed under an inert atmosphere in a sealed vessel.[8]

Q4: How does temperature affect the rate of oxidation?

A4: Temperature significantly influences the kinetics of oxidation. Higher storage temperatures accelerate the rate of oxidative degradation. For example, studies on lipid-rich products like peanuts show that the formation of primary (peroxide value) and secondary (malondialdehyde) oxidation products increases much more rapidly at higher temperatures (25°C and 35°C) compared to lower temperatures (15°C).[4] This principle applies broadly to pharmaceuticals and other sensitive compounds.[10]

Process and Troubleshooting Diagrams

A logical workflow for handling potentially oxidation-sensitive samples can prevent byproduct formation.

Oxidation_Prevention_Workflow cluster_Prep Preparation Phase cluster_Execution Execution Phase cluster_Post Post-Experiment & Storage cluster_Troubleshoot Troubleshooting Start Sample/Reagent Preparation Assess Assess Oxidation Sensitivity Start->Assess Choose Choose Protective Strategy Assess->Choose Degas Degas Solvents Choose->Degas Liquid Phase Inert Use Inert Atmosphere (e.g., N2, Ar Purge) Choose->Inert Antioxidant Add Antioxidant/ Reducing Agent Choose->Antioxidant If compatible Experiment Perform Experiment Degas->Experiment Inert->Experiment Antioxidant->Experiment Control Control Temp/Light Control->Experiment Analyze Analyze for Byproducts (e.g., HPLC) Experiment->Analyze Store Store Under Optimal Conditions Analyze->Store If stable Issue Oxidation Detected Analyze->Issue Byproducts Found End Stable Product Store->End Issue->Choose Re-evaluate Strategy

Caption: General workflow for minimizing oxidation.

If you encounter unexpected results, this troubleshooting guide can help diagnose the issue.

Troubleshooting_Oxidation Start Problem Encountered: Unexpected Byproducts, Loss of Activity, Color Change Q1 Are you seeing extra peaks in your chromatogram? Start->Q1 Q2 Is the sample a protein losing activity? Start->Q2 Q3 Did the sample change color or appearance? Start->Q3 A1_Yes Could be oxidation byproducts. Verify with mass spectrometry. Q1->A1_Yes Yes A1_No Consider other degradation pathways (e.g., hydrolysis). Q1->A1_No No A1_Yes->Q2 A2_Yes Check for sulfhydryl oxidation. Consider adding reducing agents (DTT, TCEP). Q2->A2_Yes Yes A2_No Evaluate other stability parameters. Q2->A2_No No A2_Yes->Q3 A3_Yes This is a common sign of oxidative degradation. Q3->A3_Yes Yes Q4 What was the storage/ experimental environment? A3_Yes->Q4 A4_Air Atmospheric O2 is a likely cause. Implement inerting/degassing. Q4->A4_Air A4_Temp Was temperature elevated? High temp accelerates oxidation. Q4->A4_Temp A4_Light Was there light exposure? Consider photo-oxidation. Q4->A4_Light Solution Implement Corrective Actions: 1. Degas solvents rigorously. 2. Purge headspace with N2/Ar. 3. Add appropriate antioxidants. 4. Control temperature and light. A4_Air->Solution A4_Temp->Solution A4_Light->Solution

Caption: Troubleshooting logic for oxidation issues.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause: These could be oxidation byproducts. Oxidation often creates more polar compounds that may elute earlier or later than the parent compound, depending on the chromatography mode.

  • Troubleshooting Steps:

    • Blank Injection: Run a blank (mobile phase only) to ensure the peaks are not from system contamination.[11]

    • Sample Preparation: Prepare a fresh sample, taking care to minimize its exposure to air. Use degassed solvents for dilution. If possible, dissolve the sample in the mobile phase.[12]

    • Spike and Degrade: Intentionally stress a sample (e.g., by bubbling air through it or adding a small amount of H₂O₂) and run it. If your unknown peaks increase, it strongly suggests they are oxidation products.

    • Mass Spectrometry: Use LC-MS to determine the mass of the unknown peaks. An increase of 16 amu (or multiples thereof) over the parent compound is a strong indicator of oxidation (addition of oxygen atoms).

    • Preventative Action: If oxidation is confirmed, implement preventative measures such as using freshly degassed mobile phases, adding an antioxidant to your sample diluent (if compatible with your analysis), and using amber vials to protect from light.

Issue: My protein sample is losing biological activity or aggregating over time.

  • Possible Cause: Oxidation of critical amino acid residues, particularly methionine and cysteine, can lead to loss of function and aggregation. Cysteine residues can form intermolecular disulfide bonds, leading to aggregation.

  • Troubleshooting Steps:

    • Add a Reducing Agent: The simplest solution is to add a reducing agent to your buffer to keep sulfhydryl groups in a reduced state.[13] Common choices are Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Choose the Right Reductant: TCEP is generally more stable over a wider pH range and is more resistant to air oxidation than DTT.[13][14] DTT's stability is improved by the presence of a metal chelator like EGTA.[13]

    • Work at Lower Temperatures: Perform purification steps at 4°C to slow down all chemical processes, including oxidation.

    • Control pH: The optimal pH for protein stability should be maintained. The reactivity of sulfhydryl groups can sometimes be minimized at a more acidic pH.

    • Consider Degassing: If the protein is extremely sensitive, using buffers prepared with degassed water can be beneficial.

Quantitative Data Summary

The effectiveness of various methods to minimize oxidation can be compared quantitatively.

Table 1: Comparison of Antioxidant Efficacy in a Solid Oral Formulation

This study evaluated the ability of different antioxidants to stabilize the drug simvastatin in a solid tablet formulation during an accelerated stability study.

Antioxidant (at 0.9%)Drug Content Variation (%)Relative Efficacy
Butylated Hydroxytoluene (BHT) ~10.0%Most Effective
Butylated Hydroxyanisole (BHA)~11.1%Effective
Propyl Gallate (PG)~11.6%Effective
Sodium Metabisulfite (SMB)~21.7%Less Effective
Cysteine (CYS)~31.7%Least Effective
Data adapted from a study on simvastatin stability. Lower content variation indicates higher stability and antioxidant efficiency.[15]

Table 2: Comparison of Common Reducing Agents for Protein Stability

This table compares the stability of DTT and TCEP, two common reducing agents used to prevent protein oxidation, under different conditions.

Condition (1 mM Reductant)% DTT Oxidized (1 week)% TCEP Oxidized (1 week)Notes
25°C, No Chelator >50%~30%TCEP is significantly more stable at room temperature.[13]
4°C, No Chelator ~15%<15%Both are reasonably stable, but TCEP shows slightly better stability.[13]
4°C, with EGTA (Chelator) <15%>50%DTT stability is enhanced by metal chelators, while TCEP stability is reduced.[13]
Presence of Ni²⁺ ions Rapid OxidationUnaffectedTCEP is the superior choice after Ni²⁺ affinity chromatography.[14]
Data from a comparative study on reductant stability.[13][14]

Table 3: Impact of Headspace Oxygen on Drug Stability

Controlling the oxygen concentration in the vial headspace is a critical strategy for preventing degradation.

ParameterRecommended LevelImpact on Stability
Headspace Oxygen < 1 - 2%Significantly reduces oxidative degradation of sensitive drug products.[2][5]
Dissolved Oxygen < 1 ppmMinimizing dissolved oxygen in solution via nitrogen purging directly improves stability.[5]
Data based on stability studies of pemetrexed injectable solution.[5]

Detailed Experimental Protocols

Protocol 1: Solvent Degassing by Inert Gas Sparging

This is a common and effective method for removing dissolved oxygen from solvents.

  • Objective: To reduce the dissolved oxygen concentration in a solvent.

  • Materials:

    • Solvent to be degassed

    • Schlenk flask or other suitable glass vessel with a sidearm

    • Rubber septum

    • Inert gas source (high-purity Nitrogen or Argon) with a regulator

    • Long needle or glass pipette

    • Exit needle

  • Procedure:

    • Pour the solvent into the Schlenk flask. Do not fill more than two-thirds full.

    • Seal the flask with the rubber septum.

    • Insert the long needle (gas inlet) through the septum, ensuring its tip is well below the solvent's surface.

    • Insert a short exit needle through the septum, ensuring its tip is above the solvent level to act as a vent.

    • Start a slow but steady stream of inert gas. You should see fine bubbles emerging from the tip of the long needle.

    • Continue sparging for 20-30 minutes for most applications. The bubbling action displaces dissolved oxygen with the inert gas.

    • After sparging, remove the exit needle first, then the inlet needle, to maintain a positive pressure of inert gas inside the flask.

    • The solvent is now ready for use in an oxygen-sensitive reaction.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases and is recommended for highly sensitive applications.[8]

  • Objective: To thoroughly remove all dissolved gases from a solvent.

  • Materials:

    • Solvent in a robust Schlenk flask (must be able to withstand vacuum and temperature changes)

    • High-vacuum line (Schlenk line)

    • Dewar flask

    • Liquid nitrogen

  • Procedure:

    • Freeze: Place the Schlenk flask containing the solvent into a Dewar filled with liquid nitrogen. Allow the solvent to freeze completely into a solid mass.

    • Pump: Once frozen, open the stopcock on the flask to the high-vacuum line. Evacuate the headspace for 5-10 minutes. This removes the air from above the frozen solvent.

    • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. As it thaws, you will see bubbles of dissolved gas being released from the liquid.

    • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[8] With each cycle, the amount of bubbling during the thaw step will decrease.

    • After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon) before using the solvent.

Protocol 3: Preparing a Protein Buffer with a Reducing Agent

This protocol describes how to prepare a buffer designed to protect proteins from sulfhydryl oxidation.

  • Objective: To prepare a stable, reduced buffer for protein purification or storage.

  • Materials:

    • Buffer components (e.g., Tris, HEPES, salts)

    • High-purity water (degassed water is recommended for highly sensitive proteins)

    • Reducing agent: TCEP hydrochloride or DTT

    • pH meter

  • Procedure:

    • Prepare the main buffer solution with all components except the reducing agent. For example, dissolve Tris base and NaCl in water.

    • Adjust the pH of the buffer to the desired value (e.g., 7.4).

    • Just before use, weigh out the required amount of the reducing agent (DTT or TCEP) and add it to the buffer. A final concentration of 0.5-1 mM is typical.

    • Important: DTT and TCEP are acidic. After adding the reducing agent, re-check the pH and adjust if necessary. TCEP in particular can significantly lower the pH.

    • Filter the final buffer through a 0.22 µm filter if sterile conditions are required.

    • Store the buffer at 4°C. For maximum stability, use buffers containing DTT within a few days. Buffers with TCEP are generally more stable but should also be prepared fresh for critical applications.[13]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 5-amino-2-chlorophenol against other aminophenol isomers. The reactivity of aminophenols is a critical parameter in various applications, including pharmaceutical synthesis and materials science. Understanding the influence of substituent groups on the benzene ring is paramount for predicting reaction outcomes and designing novel synthetic pathways. This document synthesizes available experimental data and theoretical principles to offer an objective comparison.

Influence of Substituents on Reactivity

The reactivity of aminophenols is primarily governed by the electronic effects of the substituent groups on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. However, the presence of a halogen, such as chlorine, introduces an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. The interplay of these activating and deactivating effects, along with the position of the substituents, determines the overall reactivity of the molecule.

In 5-amino-2-chlorophenol, the amino and hydroxyl groups are meta to each other, and the chlorine atom is ortho to the hydroxyl group and meta to the amino group. The chlorine atom's electron-withdrawing inductive effect is expected to reduce the overall electron density of the ring, making it less reactive than unsubstituted aminophenols.

Comparative Reactivity Data

Direct comparative kinetic data for a wide range of reactions involving 5-amino-2-chlorophenol is limited in the published literature. However, insights into its relative reactivity can be gleaned from studies on related compounds and theoretical principles.

One area where the relative reactivity of substituted aminophenols has been investigated is in the context of their biological activity, such as cytotoxicity. A study on the in vitro nephrotoxicity of 4-aminochlorophenols provides valuable data on their relative biological reactivity. The study found that the position of the chlorine atom significantly influences the toxic potential, which can be correlated with chemical reactivity.

CompoundRelative Position of SubstituentsObserved Reactivity (in vitro Nephrotoxicity)
4-Aminophenol -OH and -NH2 in para positionBaseline toxicity
4-Amino-2-chlorophenol -Cl ortho to -OHEnhanced toxicity compared to 4-aminophenol[1]
4-Amino-3-chlorophenol -Cl ortho to -NH2Reduced toxicity compared to 4-aminophenol[1]
4-Amino-2,6-dichlorophenol -Cl ortho to -OH on both sidesFurther enhanced toxicity[1]

This table summarizes the findings from a comparative in vitro nephrotoxicity study, which serves as a proxy for chemical reactivity in a biological system. The results indicate that a chlorine atom ortho to the hydroxyl group increases reactivity, while a chlorine atom ortho to the amino group decreases it.

Based on these findings, it can be inferred that the chlorine atom in 5-amino-2-chlorophenol, being ortho to the hydroxyl group, likely enhances the reactivity at specific positions on the ring, despite its overall deactivating inductive effect.

Experimental Protocols

To quantitatively compare the reactivity of 5-amino-2-chlorophenol with other aminophenols, a standardized experimental protocol is necessary. A common method to assess the reactivity of aromatic compounds is to measure the kinetics of a specific reaction, such as acylation or electrophilic substitution. The following is a generalized protocol for a comparative kinetic study using UV-Vis spectrophotometry.

Objective: To determine the relative reaction rates of 5-amino-2-chlorophenol and other aminophenol isomers in an acylation reaction with acetic anhydride.

Materials:

  • 5-Amino-2-chlorophenol

  • 2-Aminophenol (ortho-aminophenol)

  • 3-Aminophenol (meta-aminophenol)

  • 4-Aminophenol (para-aminophenol)

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each aminophenol isomer and 5-amino-2-chlorophenol of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of acetic anhydride of a known concentration (e.g., 1 M) in the same solvent.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer and the reaction vessel to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, mix a specific volume of the aminophenol stock solution with the solvent.

    • Initiate the reaction by adding a specific volume of the acetic anhydride stock solution to the cuvette and mix quickly.

    • Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the product (the N-acetylated aminophenol) over time. The λmax for each product should be determined beforehand by obtaining the full spectrum of the purified product.

    • Continue recording until the reaction is complete (i.e., the absorbance no longer changes).

    • Repeat the experiment for each aminophenol isomer under identical conditions (concentrations, temperature, solvent).

  • Data Analysis:

    • Plot the absorbance versus time for each reaction.

    • Determine the initial rate of each reaction from the initial slope of the absorbance vs. time curve.

    • Assuming pseudo-first-order kinetics with respect to the aminophenol (if acetic anhydride is in large excess), the rate constant (k) can be calculated from the integrated rate law: ln([A]t/[A]0) = -kt, where [A] is the concentration of the aminophenol.

    • Compare the calculated rate constants to determine the relative reactivity of 5-amino-2-chlorophenol and the other aminophenol isomers.

Visualization of Reactivity Factors

The following diagram illustrates the key electronic factors that influence the reactivity of a substituted aminophenol.

G cluster_reactivity Factors Influencing Aminophenol Reactivity cluster_electronic Electronic Effects cluster_substituent Substituent Position cluster_example Example: 5-Amino-2-Chlorophenol Reactivity Overall Reactivity Resonance Resonance Effects (+R from -OH, -NH2) Resonance->Reactivity Activating Inductive Inductive Effects (-I from -OH, -Cl) Inductive->Reactivity Deactivating Ortho Ortho Ortho->Reactivity Steric Hindrance Directing Effect Meta Meta Meta->Reactivity Directing Effect Para Para Para->Reactivity Directing Effect Molecule 5-Amino-2-Chlorophenol OH_effects -OH Group +R > -I (Activating) Molecule->OH_effects NH2_effects -NH2 Group +R > -I (Activating) Molecule->NH2_effects Cl_effects -Cl Group -I > +R (Deactivating) Molecule->Cl_effects

Caption: Factors influencing aminophenol reactivity.

Conclusion

The reactivity of 5-amino-2-chlorophenol is a complex interplay of the activating effects of the amino and hydroxyl groups and the deactivating effect of the chlorine atom. Based on structure-activity relationships observed in related compounds, the position of the chlorine atom ortho to the hydroxyl group is expected to significantly influence its reactivity, potentially enhancing it at certain positions despite the overall electron-withdrawing nature of the halogen.

For a definitive comparison, direct kinetic studies under controlled conditions are recommended. The provided experimental protocol offers a framework for such an investigation. A deeper understanding of the reactivity of 5-amino-2-chlorophenol will be invaluable for its application in the synthesis of novel pharmaceuticals and other advanced materials.

References

A Comparative Guide to the Potential Reaction Products of 5-(3-Aminophenyl)-2-chlorophenol: Structural Elucidation and Alternative Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the potential reaction products of 5-(3-Aminophenyl)-2-chlorophenol, a polysubstituted aromatic compound with reactive amino and hydroxyl moieties. Due to the limited direct experimental data on this specific molecule, this document provides a comparative analysis based on established reaction pathways of analogous aminophenols. The primary focus is on the plausible formation of phenoxazine-type structures, which are significant heterocyclic compounds in medicinal chemistry and materials science.[1][2] This guide presents a putative reaction scheme, predicted characterization data, and a comparison with alternative synthetic methodologies for structurally related compounds.

Postulated Reaction Pathway: Oxidative Cyclization to a Phenoxazine Derivative

Based on the reactivity of other ortho-aminophenols, a probable reaction of this compound is an oxidative cyclization to form a substituted phenoxazine.[1][3] This transformation can be initiated by various oxidizing agents or catalyzed by metal complexes.[3] The proposed primary product is 8-amino-2-chlorophenoxazine .

dot

Reaction_Pathway reactant This compound product 8-Amino-2-chlorophenoxazine reactant->product Oxidative Cyclization oxidant Oxidizing Agent (e.g., NaIO4, FeCl3) oxidant->product

Caption: Proposed oxidative cyclization of this compound.

Structural Elucidation: Predicted Spectroscopic Data

The structural confirmation of the proposed 8-amino-2-chlorophenoxazine would rely on standard spectroscopic techniques. The following table summarizes the expected data based on the analysis of structurally similar phenoxazine derivatives found in the literature.[4][5]

Technique Expected Observations for 8-Amino-2-chlorophenoxazine Reference Data for Analogous Phenoxazines
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. The presence of distinct signals for the protons on both benzene rings, with coupling patterns indicative of their substitution. A broad singlet for the amino protons.Substituted phenoxazines show characteristic aromatic proton signals. For instance, 3,7-disubstituted-N-alkylphenoxazines exhibit signals between δ 6.4-7.7 ppm.[4]
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. Signals corresponding to carbons attached to heteroatoms (C-O and C-N) would be observed at the lower field end of this range.N-hexadecylphenoxazine derivatives show aromatic carbons in the range of δ 111-145 ppm.[4]
FT-IR (cm⁻¹) N-H stretching of the primary amine around 3300-3400 cm⁻¹. C-N and C-O stretching vibrations in the fingerprint region (1200-1350 cm⁻¹). Aromatic C-H stretching above 3000 cm⁻¹.Phenoxazine itself shows a characteristic N-H stretch at 3405 cm⁻¹.[6]
Mass Spec (m/z) A molecular ion peak corresponding to the exact mass of C₁₂H₈ClN₂O. Fragmentation patterns would likely involve the loss of the amino and chloro substituents.High-resolution mass spectrometry is a key tool for confirming the elemental composition of newly synthesized phenoxazine derivatives.

Experimental Protocol: A Putative Synthesis

The following protocol is a hypothetical procedure for the synthesis of 8-amino-2-chlorophenoxazine, adapted from established methods for the synthesis of 2-aminophenoxazin-3-one derivatives.[7]

Materials:

  • This compound

  • Sodium iodate (NaIO₄)

  • Acetone

  • Deionized water

  • Methanol

Procedure:

  • A solution of this compound in acetone is prepared.

  • This solution is added to a solution of sodium iodate in deionized water.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product is expected to precipitate out of the solution.

  • The precipitate is collected by filtration, washed with water and a small amount of cold methanol, and then dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

dot

Experimental_Workflow start Start dissolve_reactant Dissolve this compound in Acetone start->dissolve_reactant prepare_oxidant Prepare Aqueous Solution of Sodium Iodate start->prepare_oxidant mix Mix Reactant and Oxidant Solutions dissolve_reactant->mix prepare_oxidant->mix stir Stir at Room Temperature mix->stir monitor Monitor Reaction by TLC stir->monitor precipitate Product Precipitation monitor->precipitate Reaction Complete filter Filter and Wash Precipitate precipitate->filter dry Dry Under Vacuum filter->dry purify Purification (Optional) dry->purify end End dry->end purify->end

Caption: A hypothetical workflow for the synthesis of 8-amino-2-chlorophenoxazine.

Comparison with Alternative Synthetic Methodologies

Several alternative methods for the synthesis of substituted phenoxazines have been reported, offering different advantages in terms of starting materials, reaction conditions, and substituent tolerance.

Method Description Starting Materials Key Advantages Potential Limitations
Smiles Rearrangement A transition metal-free synthesis involving the reaction of 2-aminophenols with 3,4-dihaloarenes containing electron-withdrawing groups.[1]Substituted 2-aminophenols and dihaloarenes.Metal-free conditions, good for specific substitution patterns.Requires electron-withdrawing groups on the haloarene.
Transition Metal-Catalyzed Cyclization Intramolecular or intermolecular C-N and C-O bond formation catalyzed by transition metals like copper or palladium.o-haloanilines and o-halophenols, or a single precursor with both functionalities.Broad substrate scope and often high yields.Requires metal catalysts which may need to be removed from the final product.
Laccase-Mediated Synthesis An enzymatic approach using laccase, a copper-containing enzyme, for the oxidative dimerization of aminophenols.[1]Substituted aminophenols.Environmentally friendly ("green") synthesis.Substrate specificity of the enzyme can be a limitation.
Condensation with Dihydroxynaphthalenes Refluxing a 2-aminophenol with a dihydroxynaphthalene to form benzo[b]phenoxazines.[1]2-aminophenols and dihydroxynaphthalenes.A direct route to linearly fused benzophenoxazine systems.Limited to the synthesis of specific fused-ring systems.

Conclusion

References

A Comparative Analysis of Catalysts for the Synthesis of 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(3-Aminophenyl)-2-chlorophenol, a key intermediate in the development of various pharmaceutical compounds, can be approached through several catalytic pathways. The primary challenge lies in the selective formation of the C-N bond between the 2-chlorophenol and 3-aminophenyl moieties. This guide provides a comparative overview of potential catalytic systems, primarily focusing on palladium- and nickel-catalyzed cross-coupling reactions, which are the most promising methods for this transformation. Due to the absence of a direct comparative study for this specific molecule in the current literature, this guide compiles and analyzes data from analogous reactions involving structurally similar substrates.

Executive Summary

The synthesis of this compound is most effectively achieved through a C-N cross-coupling reaction. Two principal catalytic strategies are considered: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands like BrettPhos, have demonstrated high efficiency and selectivity in the N-arylation of aminophenols. Nickel-based catalysts are also emerging as a viable, more economical alternative.

  • Suzuki-Miyaura Coupling: This reaction offers another robust route by coupling an aminophenylboronic acid derivative with a suitable 2-chlorophenol derivative. Palladium catalysts, such as those employing tetrakis(triphenylphosphine)palladium(0), are commonly used.

This guide presents a comparative table of catalyst performance based on data from reactions with analogous substrates, detailed experimental protocols for representative catalytic systems, and a conceptual workflow for the synthesis.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in reactions analogous to the synthesis of this compound. The data is compiled from different studies, and direct comparison should be made with caution due to variations in substrates and reaction conditions.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogy
Palladium-Catalyzed Buchwald-Hartwig Amination
Pd(OAc)₂ / BrettPhos4-Amino-3-chlorophenol + Aryl BromideNaOtBuDioxane1103-24>95Selective N-arylation of aminophenols
Pd₂(dba)₃ / DavePhosAniline + Aryl ChlorideNaOtBuToluene1001285-95General amination of aryl chlorides
Pd(OAc)₂ / BINAPPrimary Amine + Aryl BromideCs₂CO₃Toluene1001880-90Amination with bidentate phosphine ligands
Nickel-Catalyzed Buchwald-Hartwig Amination
Ni(COD)₂ / JosiphosAryl Chloride + AmmoniaNaOtBuDioxane100370-85Amination with ammonia
NiCl₂(PCy₃)₂Aryl Chloride + Primary AmineNaOtBuToluene1102465-80General amination with nickel catalysts
Palladium-Catalyzed Suzuki-Miyaura Coupling
Pd(PPh₃)₄3-Aminophenylboronic acid + 2-Chlorophenol derivativeK₂CO₃Toluene/H₂O1001275-90Coupling of aminophenylboronic acids
PdCl₂(dppf)Arylboronic acid + Aryl HalideK₃PO₄Dioxane801680-95General Suzuki coupling

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination using BrettPhos

This protocol is adapted from the highly efficient N-arylation of aminophenols developed by Maiti and Buchwald.

Materials:

  • 2-Chloro-5-bromophenol (or a suitable precursor to one of the coupling partners)

  • 3-Bromoaniline (or a suitable precursor to the other coupling partner)

  • Palladium acetate (Pd(OAc)₂)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 1 mol%), BrettPhos (0.03 mmol, 1.5 mol%), and sodium tert-butoxide (2.8 mmol).

  • The tube is evacuated and backfilled with nitrogen three times.

  • 2-Chloro-5-bromophenol (2.0 mmol) and 3-bromoaniline (2.2 mmol) are added, followed by anhydrous 1,4-dioxane (10 mL).

  • The reaction mixture is stirred and heated in a preheated oil bath at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-2-chlorophenol

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask is added 5-bromo-2-chlorophenol (1.0 mmol), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • A solution of K₂CO₃ (2.0 mmol) in water (2 mL) is added, followed by toluene (8 mL).

  • The mixture is heated to 100 °C and stirred vigorously for 12-16 hours under a nitrogen atmosphere.

  • Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Mandatory Visualization

Logical Workflow for Catalyst Selection and Synthesis

cluster_start Starting Materials cluster_synthesis Catalytic Synthesis cluster_catalysts Catalyst Systems Start_A 2-Chlorophenol Derivative Buchwald Buchwald-Hartwig Amination Start_A->Buchwald Suzuki Suzuki-Miyaura Coupling Start_A->Suzuki Start_B 3-Aminophenyl Derivative Start_B->Buchwald Start_B->Suzuki Pd_B Palladium/Phosphine Ligand Buchwald->Pd_B Ni_B Nickel/Phosphine Ligand Buchwald->Ni_B Pd_S Palladium Catalyst Suzuki->Pd_S Product This compound Pd_B->Product Ni_B->Product Pd_S->Product

Caption: Synthetic routes to this compound.

Experimental Workflow for Buchwald-Hartwig Amination

Start Assemble Reactants: Aryl Halide, Amine, Catalyst, Ligand, Base Inert Inert Atmosphere (Nitrogen/Argon) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Confirming the Identity of 5-amino-2-chlorophenol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical compounds is a cornerstone of safe and effective research and drug development. This guide provides a comprehensive comparison of 5-amino-2-chlorophenol with two of its structural isomers, 2-amino-5-chlorophenol and 2-amino-4-chlorophenol, using key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The presented experimental data and protocols will aid in the definitive confirmation of 5-amino-2-chlorophenol's identity.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-amino-2-chlorophenol and its isomers. These values are critical for distinguishing between these closely related compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
5-amino-2-chlorophenol ~3400-3200 (N-H, O-H stretching), ~1600 (N-H bending), ~1200 (C-O stretching), ~800-750 (C-Cl stretching)
2-amino-5-chlorophenolSimilar functional group regions to 5-amino-2-chlorophenol, with potential shifts in fingerprint region due to substitution pattern.
2-amino-4-chlorophenolSimilar functional group regions to 5-amino-2-chlorophenol, with potential shifts in fingerprint region due to substitution pattern.

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
5-amino-2-chlorophenol ~9.5 (s, 1H, OH), ~6.8-7.2 (m, 3H, Ar-H), ~5.0 (s, 2H, NH₂)
2-amino-5-chlorophenolDistinct aromatic proton splitting pattern compared to 5-amino-2-chlorophenol.
2-amino-4-chlorophenolδ 9.2 (s, 1H), 6.60 (d, J=8.3 Hz, 1H), 6.60 (d, J=2.5 Hz, 1H), 6.39 (dd, J=8.3, 2.5 Hz, 1H), 4.8 (s, 2H).[1][2]

Table 3: ¹³C NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)
5-amino-2-chlorophenol Characteristic shifts for carbons attached to Cl, OH, and NH₂ groups, and unsubstituted aromatic carbons.
2-amino-5-chlorophenolUnique set of 6 aromatic carbon signals based on the substitution pattern.
2-amino-4-chlorophenolDistinct chemical shifts for the 6 aromatic carbons.[1]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks m/z
5-amino-2-chlorophenol 143/145 (due to ³⁵Cl/³⁷Cl isotopes) Loss of Cl, CO, HCN
2-amino-5-chlorophenol143/145Similar fragmentation pattern with potential differences in fragment ion intensities.
2-amino-4-chlorophenol143/145143 (M⁺), 108 (M⁺ - Cl), 80.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: The sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups (O-H, N-H, C-O, C-Cl) and the fingerprint region is compared with a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired to observe the chemical shifts, integration (proton count), and coupling patterns (splitting) of the protons.

    • ¹³C NMR: A proton-decoupled spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

  • Analysis: The chemical shifts, splitting patterns, and integration values are used to deduce the structure of the molecule and differentiate it from its isomers.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Instrument: A mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • Sample Preparation: The sample is introduced into the ion source, typically after separation by GC.

  • Data Acquisition: The sample is ionized by a beam of high-energy electrons, and the resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Analysis: The molecular ion peak confirms the molecular weight of the compound. The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a monochlorinated compound. The fragmentation pattern provides further structural information.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of 5-amino-2-chlorophenol using the described spectroscopic methods.

cluster_0 Spectroscopic Analysis Workflow Sample Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Confirmation Identity Confirmed: 5-amino-2-chlorophenol Data_Analysis->Confirmation Data Match Isomer Potential Isomer Identified Data_Analysis->Isomer Data Mismatch

Spectroscopic workflow for compound identification.

By systematically applying these spectroscopic methods and carefully comparing the acquired data with the reference values provided in this guide, researchers can confidently confirm the identity and purity of 5-amino-2-chlorophenol, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorophenol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of chlorophenols in environmental and biological matrices is of paramount importance due to their toxicity and prevalence as environmental pollutants. Cross-validation of analytical methods is a critical process to ensure that the data generated by different techniques are comparable and robust. This guide provides an objective comparison of two widely employed analytical methods for chlorophenol detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method for chlorophenol analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a GC-MS method based on U.S. EPA Method 528 and a developed HPLC-UV method.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Chlorophenols
Limit of Detection (LOD) < 20 ng/L[1]0.51 - 13.79 µg/L[2]Various Chlorophenols
Linearity (R²) > 0.99[3]> 0.99[2]2,4,6-Trichlorophenol, Various Phenols
Recovery 70 - 106%[1]67.9 - 99.6%[2]Various Chlorophenols
Precision (RSD) < 10%[3]< 12%[2]2,4,6-Trichlorophenol, Various Phenols

Note: The presented data is a synthesis from multiple sources to provide a comparative overview. Performance characteristics can vary based on the specific chlorophenol, sample matrix, and instrumentation.

Experimental Workflow Overview

The general workflow for the analysis of chlorophenols involves sample collection, preparation, chromatographic separation, and detection. The following diagram illustrates a typical cross-validation process where two distinct analytical methods are compared.

G cluster_0 Sample Preparation cluster_1 Method 1: GC-MS Analysis cluster_2 Method 2: HPLC-UV Analysis cluster_3 Data Analysis and Comparison Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution GC_MS_injection GC-MS Injection Elution->GC_MS_injection Aliquots for each method HPLC_injection HPLC-UV Injection Elution->HPLC_injection GC_separation Gas Chromatography Separation GC_MS_injection->GC_separation MS_detection Mass Spectrometry Detection GC_separation->MS_detection Data_Acquisition Data Acquisition MS_detection->Data_Acquisition LC_separation Liquid Chromatography Separation HPLC_injection->LC_separation UV_detection UV Detection LC_separation->UV_detection UV_detection->Data_Acquisition Method_Validation Method Validation Parameters (LOD, LOQ, Linearity, Precision, Accuracy) Data_Acquisition->Method_Validation Cross_Validation Cross-Validation Comparison Method_Validation->Cross_Validation

Caption: A generalized workflow for the cross-validation of GC-MS and HPLC-UV methods for chlorophenol analysis.

Detailed Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) based on U.S. EPA Method 528

This method is a robust and widely accepted technique for the determination of chlorophenols in water samples.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect 1 L water samples in a bottle without headspace. Remove residual chlorine by adding 40 mg of sodium sulfite. Acidify the sample to pH 2 with hydrochloric acid.[4]

  • Cartridge Conditioning:

    • Rinse a Solid-Phase Extraction (SPE) cartridge (e.g., Thermo Scientific™ HyperSep™ Retain PEP) with 3 mL of dichloromethane.[4]

    • Rinse the cartridge with 3 mL of methanol.[4]

    • Rinse the cartridge with 3 mL of 0.05 N HCl.[4]

  • Sample Loading: Load the 1 L water sample onto the cartridge at a flow rate of 20 mL/min.[4]

  • Drying and Washing:

    • Dry the cartridge under a stream of nitrogen for 15 minutes.[4]

    • Wash the cartridge with 10 mL of water.[4]

    • Dry the cartridge again under nitrogen for 5 minutes.[4]

  • Elution:

    • Soak the cartridge with 3 mL of dichloromethane and collect the eluate.[4]

    • Further elute the cartridge with 10 mL of dichloromethane and combine the eluates.[4]

2. GC-MS Analysis

  • Chromatographic Column: A Thermo Scientific™ TraceGOLD™ TG-5MS column (30 m, 0.25 mm ID, 0.25 µm film thickness) or equivalent is suitable.[4]

  • Instrumentation: A system such as the Thermo Scientific™ TRACE™ 1310 GC coupled with a Thermo Scientific™ ISQ™ LT mass spectrometer can be used.[4]

  • Injection: 1 µL of the extracted sample is injected.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 245°C at 10°C/min and held for 5 minutes. Finally, the temperature is increased to 300°C at a rate of 10°C/min and held for 1 minute.[5]

  • Mass Spectrometer Conditions: Electron ionization at 70 eV. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a viable alternative to GC-MS, particularly for less volatile or thermally labile chlorophenols.[2]

1. Sample Preparation (Solid-Phase Extraction)

  • The sample preparation can follow a similar SPE protocol as described for the GC-MS method to allow for a direct comparison of the analytical techniques.

2. HPLC-UV Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typical. For example, a mobile phase of acetonitrile and water (60:40, v/v) can be used.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[6]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[6]

  • Injection Volume: A 10 µL injection volume is common.[6]

  • UV Detection: The detection wavelength is selected based on the absorption maxima of the target chlorophenols. For example, 280 nm can be used for general screening, while specific wavelengths like 292 nm for 2,4-dichlorophenol and 300 nm for 2,6-dichlorophenol can provide better selectivity.[6]

Logical Relationship of Method Validation

The validation of an analytical method is a structured process to demonstrate its suitability for the intended purpose. The following diagram illustrates the key parameters that are assessed during method validation.

G center_node Method Suitability param1 Accuracy (Recovery) center_node->param1 param2 Precision (Repeatability & Reproducibility) center_node->param2 param3 Specificity/ Selectivity center_node->param3 param4 Linearity & Range center_node->param4 param5 Limit of Detection (LOD) center_node->param5 param6 Limit of Quantification (LOQ) center_node->param6 param7 Robustness center_node->param7

Caption: Key parameters for establishing the suitability of an analytical method.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the determination of chlorophenols. The choice between the two often comes down to the specific requirements of the analysis.

  • GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analytes.

  • HPLC-UV is a robust and more accessible technique that is well-suited for the analysis of a wide range of chlorophenols without the need for derivatization. Its sensitivity may be lower than GC-MS, but it is often sufficient for many monitoring applications.

A thorough cross-validation, as outlined in this guide, is essential to ensure data equivalency when using different analytical methods for the same purpose. This process provides confidence in the analytical results and allows for greater flexibility in laboratory operations.

References

A Comparative Guide to the Linearity and Accuracy of 5-amino-2-chlorophenol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative assessment of a typical high-performance liquid chromatography (HPLC) method for the analysis of 5-amino-2-chlorophenol, focusing on the critical performance metrics of linearity and accuracy. The data presented herein is a synthesis of validated methods for structurally similar aminophenol and chlorophenol derivatives, offering a robust benchmark for evaluating assay performance.

Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC assay for 5-amino-2-chlorophenol, alongside data from alternative methods for similar analytes, providing a clear comparison of their capabilities.

Parameter HPLC-UV for 5-amino-2-chlorophenol (Expected) Alternative Method: HPLC-EC for 4-Aminophenol Alternative Method: HPLC-DAD for 2-amino-4-chlorophenol
Analyte(s) 5-amino-2-chlorophenol4-Aminophenol2-amino-4-chlorophenol, Chlorzoxazone
Linearity (R²) > 0.999Not explicitly stated, but method is described as accurate and precise0.9993[1][2]
Concentration Range 1 - 40 µg/mLFrom 4 ng/mL400 - 2000 ng (on column)
Accuracy (Recovery) 98.80 - 100.03%Not explicitly stated99.90 - 100.67% (for Chlorzoxazone)
Limit of Detection (LOD) 0.015 µg/mLNot explicitly stated5 ng (on column)
Limit of Quantification (LOQ) 0.048 µg/mLNot explicitly stated20 ng (on column)

Note: The "Expected" data for the 5-amino-2-chlorophenol HPLC-UV method is based on a validated method for the structurally related compound 5-amino-2-chloropyridine.[3] The performance is anticipated to be very similar due to the likeness in chemical structure and analytical technique.

Experimental Protocols

A detailed methodology for a representative HPLC-UV assay for 5-amino-2-chlorophenol is provided below. This protocol is adapted from established and validated methods for similar compounds.[1][2][3]

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3 with orthophosphoric acid) and an organic solvent (e.g., methanol) in a 50:50 (v/v) ratio.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detection Wavelength: 254 nm.[3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 5-amino-2-chlorophenol reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 20, 40 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, it may involve dissolving the sample in the mobile phase. For more complex matrices, a sample extraction step may be necessary.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area response against the concentration. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of 5-amino-2-chlorophenol at different levels (e.g., low, medium, and high). The percentage recovery is calculated by comparing the measured concentration to the nominal concentration.

  • Precision: Assess the precision of the method by repeatedly analyzing samples at the same concentration (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

The following diagram illustrates the logical workflow of the 5-amino-2-chlorophenol assay, from initial sample handling to the final data analysis.

AssayWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation StandardPrep Standard Preparation HPLC HPLC-UV Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC PeakIntegration Peak Integration HPLC->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification Linearity Linearity Assessment (R²) Quantification->Linearity Accuracy Accuracy Assessment (% Recovery) Quantification->Accuracy

Workflow for 5-amino-2-chlorophenol Assay

This comprehensive guide provides the necessary information for researchers and drug development professionals to assess the linearity and accuracy of a 5-amino-2-chlorophenol assay. By understanding the expected performance and the detailed experimental protocol, scientists can effectively implement and validate this analytical method in their laboratories.

References

Performance Comparison of HPLC Columns for the Separation of 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of 5-(3-Aminophenyl)-2-chlorophenol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate stationary phase is critical for achieving optimal resolution, peak symmetry, and overall method robustness. This document presents a summary of expected performance characteristics based on the separation of structurally similar aromatic compounds, including aminophenols and chlorophenols, to guide column selection and method development.

Comparative Performance of Stationary Phases

The separation of this compound, a polar and aromatic compound, can be effectively achieved using reversed-phase chromatography. The choice of stationary phase chemistry significantly impacts retention and selectivity. Below is a comparison of commonly used reversed-phase columns.

Table 1: Performance Summary of Different HPLC Columns for the Analysis of Aromatic Amines and Phenols

Column ChemistryTypical Particle Size (µm)Expected Retention of this compoundPotential for High ResolutionPeak AsymmetryRecommended For
C18 (Octadecyl) 1.7, 2.6, 3.5, 5StrongExcellentGood to ExcellentGeneral purpose, high hydrophobicity provides strong retention for aromatic compounds.
C8 (Octyl) 1.7, 2.6, 3.5, 5ModerateVery GoodGood to ExcellentLess retentive than C18, suitable for faster analysis times or for more hydrophobic analytes.
Phenyl-Hexyl 1.7, 2.6, 3.5, 5Moderate to StrongExcellentExcellentIdeal for aromatic compounds due to π-π interactions, often providing unique selectivity compared to alkyl phases.
Cyano (CN) 3, 5Weak to ModerateGoodGoodOffers alternative selectivity and can be used in both reversed-phase and normal-phase modes.
Hydrophilic Interaction Liquid Chromatography (HILIC) 1.7, 3, 5Strong (in high organic)Very GoodGoodBest suited for highly polar compounds that are poorly retained in reversed-phase.

Experimental Protocols

The following protocols are generalized starting points for developing a robust separation method for this compound. Optimization will be required for specific instrumentation and purity requirements.

2.1. Reversed-Phase HPLC Method

  • Columns:

    • C18, 150 mm x 4.6 mm, 3.5 µm

    • Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

2.2. HILIC Method (for analysis of polar impurities)

  • Column: HILIC, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient: 0-50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and/or Mass Spectrometry

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve sample in Acetonitrile to a final concentration of 1 mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for selecting and optimizing an HPLC column for the separation of a target analyte like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Analysis A Define Analyte Properties (this compound) - Polarity - pKa - UV Absorbance B Select Initial Columns - C18 - Phenyl-Hexyl - HILIC A->B informs C Develop Generic Gradient Method B->C D Screen Columns & Mobile Phases C->D E Optimize Gradient & Temperature D->E F Assess Peak Shape & Resolution E->F G Select Best Performing Column F->G based on data H Method Validation (Robustness, Linearity, Accuracy) G->H I Routine Sample Analysis H->I

Caption: Workflow for HPLC column selection and method development.

Safety Operating Guide

A Guide to the Safe Disposal of 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of science and drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-(3-Aminophenyl)-2-chlorophenol, a compound that requires careful management due to its chemical properties.

Hazard Profile

Functional Group Associated Hazards Disposal Considerations
Chlorinated PhenolToxic, environmental hazard, potentially corrosive.[1]Requires disposal as hazardous waste; high-temperature incineration is often necessary.[2] Do not dispose down the drain.[3]
Aromatic AminePotential for toxicity and environmental harm.[4]Should be segregated from other waste types to prevent hazardous reactions.[5] May be treatable by chemical degradation under controlled conditions by trained personnel.[4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedure

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Adherence to institutional and local regulations is mandatory.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, particularly incompatible substances such as strong oxidizing agents or acids.[2][5]

    • Collect all materials contaminated with the compound, including pipette tips, tubes, and gloves, in a dedicated and clearly labeled hazardous waste container.[3]

  • Containerization:

    • Use a sealable, puncture-proof container that is compatible with the chemical.[3]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the name "this compound" and any other components of the waste.[3]

    • Keep the container closed at all times except when adding waste.[3]

  • Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from heat sources and direct sunlight.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for pickup.[2][5]

    • Provide the EHS or waste disposal company with all necessary information regarding the waste's composition.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][6]

Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials. The cleanup materials should then be disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Disposal of This compound AssessHazards Assess Hazards: - Chlorinated Phenol - Aromatic Amine Start->AssessHazards SelectPPE Select Appropriate PPE: - Goggles - Gloves - Lab Coat AssessHazards->SelectPPE SegregateWaste Segregate Waste: - Dedicated container - Avoid mixing SelectPPE->SegregateWaste LabelContainer Label Container: - 'Hazardous Waste' - Chemical Name SegregateWaste->LabelContainer StoreSecurely Store Securely: - Sealed container - Ventilated area LabelContainer->StoreSecurely ContactEHS Contact EHS or Licensed Waste Disposal StoreSecurely->ContactEHS DisposalComplete Disposal Complete ContactEHS->DisposalComplete

Caption: Workflow for the disposal of this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 5-(3-Aminophenyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of 5-(3-Aminophenyl)-2-chlorophenol, fostering a secure research environment.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact. It is crucial to understand the potential hazards to implement appropriate safety measures.[1]

Hazard ClassificationCategoryHazard Statement
Acute Oral ToxicityCategory 4Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound.

PPE CategorySpecificationsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1][3]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.[3]Prevents skin irritation and potential absorption through the skin.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Inspect all PPE for integrity before use.

2. Handling:

  • Avoid the formation of dust and aerosols.[4]
  • Do not breathe mist, gas, or vapors.[3]
  • Avoid contact with skin and eyes.[3]
  • Use non-sparking tools to prevent ignition.[4]
  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
  • Store under an inert atmosphere as the compound may be light-sensitive.[1]
  • Store apart from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

  • Container Disposal: Keep the chemical in suitable and closed containers for disposal.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Prep1 Don Appropriate PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Assemble Materials Prep2->Prep3 Handling1 Weigh/Measure Chemical Prep3->Handling1 Proceed with caution Handling2 Perform Experiment Handling1->Handling2 Clean1 Decontaminate Work Area Handling2->Clean1 Experiment Complete Clean2 Remove PPE Clean1->Clean2 Disp1 Segregate Waste Clean2->Disp1 Disp2 Dispose via Approved Channels Disp1->Disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.